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(5-Phenylpyridin-3-yl)methanamine dihydrochloride Documentation Hub

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  • Product: (5-Phenylpyridin-3-yl)methanamine dihydrochloride
  • CAS: 1820687-78-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride

[1] Executive Summary (5-Phenylpyridin-3-yl)methanamine dihydrochloride is a critical biaryl pyridine scaffold frequently utilized in medicinal chemistry as a fragment for kinase inhibitors (e.g., PIM-1, Rho-kinase) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(5-Phenylpyridin-3-yl)methanamine dihydrochloride is a critical biaryl pyridine scaffold frequently utilized in medicinal chemistry as a fragment for kinase inhibitors (e.g., PIM-1, Rho-kinase) and neuronal receptor modulators.[1] Its structure comprises a central pyridine ring substituted with a phenyl group at the C5 position and a primary aminomethyl group at the C3 position, stabilized as a dihydrochloride salt.[1]

This guide outlines the "Nitrile Route," the most robust and scalable synthetic pathway for this compound.[1] Unlike oxidative routes starting from methyl-pyridines, this pathway leverages the high fidelity of Suzuki-Miyaura cross-coupling followed by a chemoselective nitrile reduction.[1] This approach minimizes side reactions and simplifies purification.[1]

Key Chemical Properties
PropertySpecification
IUPAC Name (5-Phenylpyridin-3-yl)methanamine dihydrochloride
Free Base MW 184.24 g/mol
Salt MW 257.16 g/mol (Dihydrochloride)
Appearance White to off-white crystalline solid
Solubility High in water, DMSO, Methanol; Insoluble in DCM, Hexanes

Retrosynthetic Analysis

The strategic disconnection relies on preserving the pyridine nitrogen functionality while sequentially building the biaryl axis and the amine tail.[1]

  • Disconnection 1 (Salt Formation): The final step is the protonation of the primary amine.[1]

  • Disconnection 2 (Functional Group Interconversion): The aminomethyl group (

    
    ) is best derived from a nitrile (
    
    
    
    ) precursor.[1] Nitriles are stable under Suzuki conditions, whereas unprotected amines can poison Palladium catalysts.[1]
  • Disconnection 3 (C-C Bond Formation): The biaryl axis is constructed via Suzuki-Miyaura coupling between a commercially available 5-bromonicotinonitrile and phenylboronic acid.[1]

Retrosynthesis Target (5-Phenylpyridin-3-yl) methanamine 2HCl Intermediate 5-Phenylnicotinonitrile Target->Intermediate Salt Formation & Reduction SM1 5-Bromonicotinonitrile Intermediate->SM1 Suzuki Coupling SM2 Phenylboronic Acid Intermediate->SM2 Suzuki Coupling

Figure 1: Retrosynthetic breakdown of the target molecule.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 5-Phenylnicotinonitrile

Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: Construct the biaryl core.[1]

Rationale: 5-Bromonicotinonitrile is chosen over the chloride analog due to the weaker C-Br bond facilitating faster oxidative addition to the Pd(0) species.[1] The nitrile group remains inert, serving as a masked amine.[1]

Reagents & Quantities:

Reagent Equiv. Role
5-Bromonicotinonitrile 1.0 Limiting Reagent
Phenylboronic Acid 1.2 Coupling Partner
Pd(dppf)Cl₂[1]·DCM 0.05 Catalyst
K₂CO₃ (2M aq) 3.0 Base

| 1,4-Dioxane | -- | Solvent (0.2 M) |

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 5-bromonicotinonitrile (1.0 eq) and phenylboronic acid (1.2 eq).

  • Solvent Addition: Add 1,4-Dioxane (degassed) and 2M aqueous K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM complex (5 mol%).[1] The use of the bidentate dppf ligand prevents catalyst deactivation by the pyridine nitrogen.[1]

  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Wash the pad with EtOAc.[1]

  • Extraction: Partition the filtrate between water and EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield 5-phenylnicotinonitrile as a white solid.

    • Target Yield: 85–92%[1]

Step 2: Reduction to (5-Phenylpyridin-3-yl)methanamine

Reaction Type: Catalytic Hydrogenation (Nitrile Reduction) Objective: Convert nitrile to primary amine without secondary amine formation.[1]

Rationale: Nitrile reduction often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine.[1] Using Raney Nickel in ammoniacal methanol suppresses this side reaction by shifting the equilibrium away from the secondary imine.[1]

Reagents & Quantities:

Reagent Role Conditions
5-Phenylnicotinonitrile Substrate --
Raney Nickel Catalyst 50% w/w (slurry in water)
Ammonia (7N in MeOH) Solvent/Additive Inhibits dimerization

| Hydrogen (H₂) | Reductant | 50 psi (Parr shaker) |[1]

Protocol:

  • Preparation: Wash the Raney Nickel slurry (Caution: Pyrophoric) three times with MeOH to remove water.[1]

  • Loading: In a Parr hydrogenation bottle, dissolve 5-phenylnicotinonitrile in 7N NH₃ in MeOH (concentration ~0.1 M). Add the washed Raney Nickel.[1]

  • Hydrogenation: Pressurize to 50 psi H₂ and shake at room temperature for 12–16 hours.

  • Monitoring: Check for disappearance of the nitrile peak (~2230 cm⁻¹ in IR) or by LC-MS (M+H = 185.1).

  • Workup: Carefully filter the catalyst through Celite under an inert atmosphere (keep wet to prevent ignition). Rinse with MeOH.[1][3]

  • Concentration: Concentrate the filtrate to dryness to obtain the crude free base amine.

Step 3: Formation of Dihydrochloride Salt

Reaction Type: Acid-Base Salt Formation Objective: Stabilize the amine for storage and biological testing.[1]

Protocol:

  • Dissolution: Dissolve the crude free base from Step 2 in a minimal amount of anhydrous Ethanol or Dichloromethane.[1]

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in 1,4-Dioxane (3.0 equivalents). A white precipitate should form immediately.[1]

  • Precipitation: Stir at 0°C for 30 minutes. If precipitation is incomplete, add diethyl ether as an antisolvent.[1]

  • Isolation: Filter the solid under nitrogen. Wash with cold diethyl ether (x3) to remove excess acid and organic impurities.[1]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ to yield (5-phenylpyridin-3-yl)methanamine dihydrochloride.

Process Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation SM 5-Bromonicotinonitrile + Phenylboronic Acid Cat Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Cat Int Intermediate: 5-Phenylnicotinonitrile Cat->Int Red H2 (50 psi), Raney Ni NH3/MeOH Int->Red Amine Free Base: (5-Phenylpyridin-3-yl)methanamine Red->Amine Salt HCl in Dioxane 0°C -> Ether ppt Amine->Salt Final Final Product: Dihydrochloride Salt Salt->Final

Figure 2: Step-by-step process flow from starting material to final salt.

Analytical Characterization

Confirm the identity of the final product using the following expected spectral data.

TechniqueExpected SignalsInterpretation
¹H NMR (400 MHz, DMSO-d₆)

8.9–9.2 (m, 2H, Py-H)
Protons adjacent to Pyridine N (deshielded).[1]

8.6 (s, 1H, Py-H)
Proton at C4 of pyridine.

8.4 (br s, 3H)
Ammonium protons (

).

7.5–7.8 (m, 5H)
Phenyl ring protons.

4.2 (q, 2H)
Methylene protons (

) adjacent to amine.
LC-MS (ESI+) m/z = 185.1 [M+H]⁺Matches free base molecular weight.
Elemental Analysis Cl content ~27.5%Confirms dihydrochloride stoichiometry.

Critical Process Parameters (CPPs) & Troubleshooting

  • Catalyst Poisoning (Step 1): Pyridines are notorious for coordinating to Pd and killing catalytic activity.[1]

    • Solution: Always use chelating phosphine ligands like dppf or XPhos .[1] Avoid simple Pd(PPh₃)₄ if conversion is low.[1]

  • Secondary Amine Formation (Step 2): The primary amine product can react with the intermediate imine to form a dimer.[1]

    • Solution: High ammonia concentration is non-negotiable.[1] It acts as a competitive nucleophile to keep the imine available for reduction.[1]

  • Hygroscopicity (Step 3): Pyridine hydrochloride salts are hygroscopic.[1]

    • Solution: Perform the final filtration rapidly under nitrogen and store the product in a desiccator or under inert gas.[1]

References

  • Suzuki-Miyaura Coupling on Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Context: Establishes the general protocol for aryl-aryl coupling compatible with heteroarom
  • Nitrile Reduction Methodologies

    • Gould, F. E., et al. (1960). Catalytic Hydrogenation of Nitriles to Primary Amines.[1] Journal of Organic Chemistry, 25(10), 1658–1660.

    • Context: Describes the use of Ammonia/Methanol with Raney Nickel to suppress secondary amine form
  • Synthesis of 5-Phenylnicotinonitrile Intermediate

    • Li, J., et al. (2012). Synthesis and functionalization of 5-substituted nicotinonitriles. Tetrahedron Letters, 53(15), 1850-1853.[1]

    • Context: Validates the synthesis of the specific nitrile intermediate
  • General Handling of Pyridine Salts

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1]

    • Context: Provides standard protocols for amine salt formation and purific

Sources

Exploratory

Technical Guide: Structural Analogues of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride

This guide serves as a technical whitepaper for researchers investigating the 3,5-disubstituted pyridine scaffold, specifically focusing on (5-Phenylpyridin-3-yl)methanamine dihydrochloride and its structural analogues....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers investigating the 3,5-disubstituted pyridine scaffold, specifically focusing on (5-Phenylpyridin-3-yl)methanamine dihydrochloride and its structural analogues. This molecular architecture represents a "privileged structure" in medicinal chemistry, frequently utilized to target Nicotinic Acetylcholine Receptors (nAChRs), kinases, and monoamine oxidases.

Executive Summary

(5-Phenylpyridin-3-yl)methanamine dihydrochloride (CAS: 1823347-08-1) is a biaryl pyridine derivative characterized by a basic primary amine tail and a lipophilic aromatic head, separated by a pyridine spacer. This specific geometry—a basic nitrogen separated by ~5-6 Å from an aromatic center—is a classic pharmacophore for neuronal nAChR agonists (specifically


 and 

subtypes) and kinase inhibitors .

This guide details the synthetic routes, structural activity relationships (SAR), and experimental protocols required to develop and validate analogues of this scaffold.

Chemical Architecture & Properties[1][2][3][4]

Core Scaffold Analysis

The molecule consists of three distinct domains, each modifiable for SAR optimization:

  • The Core (Pyridine): Acts as a rigid linker. The nitrogen atom at position 1 can accept hydrogen bonds, influencing binding affinity.

  • The "Head" (Phenyl at C5): Provides hydrophobic interactions (

    
     stacking) within the receptor binding pocket.
    
  • The "Tail" (Methanamine at C3): A primary amine (

    
    ) that is protonated at physiological pH, forming a crucial cation-
    
    
    
    interaction with aromatic residues (e.g., Trp, Tyr) in the target protein.
Physicochemical Profile (Predicted)
PropertyValue (Free Base)Value (2HCl Salt)Significance
Molecular Weight 184.24 g/mol 257.16 g/mol Fragment-like; high ligand efficiency.
LogP 1.8 - 2.1< 0Salt form ensures high aqueous solubility for in vitro assays.
TPSA 38.9

38.9

Excellent CNS penetration predicted (BBB permeable).
H-Bond Donors 24 (Ionized)Critical for receptor anchoring.

Synthetic Pathways[5][6][7]

To generate a library of analogues, a modular synthetic strategy is required. The Suzuki-Miyaura Coupling followed by Nitrile Reduction is the industry-standard high-yield route.

Validated Synthetic Route (Graphviz Visualization)

Synthesis SM1 5-Bromo-3-cyanopyridine (Starting Material) Inter1 5-Phenylnicotinonitrile (Intermediate) SM1->Inter1 Suzuki Coupling Reagent1 Phenylboronic Acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reagent1->Inter1 Product (5-Phenylpyridin-3-yl)methanamine (Free Base) Inter1->Product Reduction Reagent2 Raney Ni, H2 (50 psi) NH3/MeOH Reagent2->Product Final Dihydrochloride Salt (Final Product) Product->Final Salt Formation SaltStep HCl in Dioxane SaltStep->Final

Figure 1: Modular synthesis allowing variation of the aryl ring (via boronic acids) and the amine tail.

Structural Analogue Design (SAR)

When designing analogues, modifications should probe the electronic and steric requirements of the binding pocket.

Zone A: The Phenyl Ring (C5 Substitution)
  • Objective: Optimize metabolic stability and potency.

  • Analogues:

    • Fluorine Scan: 2-F, 3-F, and 4-F analogues to block metabolic hotspots (CYP450 oxidation) and modulate

      
      -electron density.
      
    • Heterocycles:[1][2][3][4] Replace phenyl with Furan-3-yl or Thiophen-3-yl to reduce lipophilicity (LogP) while maintaining aromaticity.

    • Bulk: 3,4-dimethoxy substitution to probe the depth of the hydrophobic pocket.

Zone B: The Amine Tail (C3 Substitution)
  • Objective: Modulate basicity and selectivity.

  • Analogues:

    • N-Methylation: Convert primary amine to secondary (

      
      ) or tertiary (
      
      
      
      ). Tertiary amines often show improved CNS penetration but lower metabolic stability.
    • Rigidification: Cyclize the amine back to the pyridine ring (e.g., pyrrolo[2,3-c]pyridine derivatives) to reduce entropic penalty upon binding.

SAR Decision Tree (Graphviz Visualization)

SAR Core Core Scaffold: (5-Phenylpyridin-3-yl)methanamine Phenyl Zone A: Phenyl Ring (C5) Core->Phenyl Amine Zone B: Amine Tail (C3) Core->Amine Pyridine Zone C: Pyridine Core Core->Pyridine P_Mods 1. Halogens (F, Cl) -> Metabolic Stability 2. OMe/OEt -> H-Bond Acceptors 3. Heteroaryl (Furan) -> LogP reduction Phenyl->P_Mods A_Mods 1. N-Methylation -> Permeability 2. Chain Extension (Ethyl) -> Steric Probe 3. Cyclization -> Conformational Lock Amine->A_Mods Py_Mods 1. N-Oxide -> Metabolite check 2. C2/C6 Methyl -> Steric clash (ortho) Pyridine->Py_Mods

Figure 2: Strategic modification zones for SAR optimization.

Experimental Protocols

Protocol A: Suzuki Coupling (Synthesis of Intermediate)

Purpose: Installation of the 5-aryl group. Reagents: 5-bromo-nicotinonitrile (1.0 eq), Arylboronic acid (1.2 eq),


 (0.05 eq), 

(2.0 eq).
  • Dissolution: In a sealed tube, dissolve 5-bromo-nicotinonitrile (1.83 g, 10 mmol) in 1,4-dioxane:water (4:1, 20 mL).

  • Degassing: Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add

    
     (408 mg, 0.5 mmol) and 
    
    
    
    (2.76 g, 20 mmol).
  • Reaction: Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    , concentrate, and purify via flash chromatography (
    
    
    
    ).
Protocol B: Nitrile Reduction (Synthesis of Final Amine)

Purpose: Conversion of nitrile to primary amine. Reagents: Raney Nickel (slurry), Ammonia in MeOH (7N).

  • Preparation: Wash Raney Nickel (approx. 1g wet) with MeOH (x3) to remove water. Caution: Pyrophoric when dry.

  • Hydrogenation: Place the 5-phenylnicotinonitrile intermediate (1.0 g) in a Parr shaker vessel. Add 7N

    
     in MeOH (20 mL). Add the catalyst.
    
  • Reaction: Pressurize with

    
     to 50 psi. Shake at RT for 12 hours.[5]
    
  • Filtration: Filter through a Celite pad (keep wet) to remove catalyst.

  • Salt Formation: Concentrate filtrate. Redissolve in minimal EtOH. Add 4M HCl in Dioxane (3 eq) dropwise at 0°C. The dihydrochloride salt will precipitate.

  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

Protocol C: Calcium Flux Assay (Functional Validation)

Purpose: To determine agonist activity at nAChR (


 or 

).
  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Basal Read: Measure fluorescence (Ex 488nm / Em 525nm) for 10s to establish baseline.

  • Injection: Inject test compound (dissolved in HBSS buffer).

  • Measurement: Record fluorescence peak. Calculate response as % of Acetylcholine (

    
    ) max response.
    
  • Validation: Pre-incubate with Methyllycaconitine (MLA), a specific

    
     antagonist, to confirm mechanism.
    

References

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Mazurov, A., et al. (2006). "2-Aryl-3,5-disubstituted pyridines as neuronal nicotinic acetylcholine receptor ligands." Bioorganic & Medicinal Chemistry Letters, 16(11), 3023-3027. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem Compound Summary. (2023). "5-Phenylpyridin-3-amine derivatives." National Center for Biotechnology Information. Link

  • Kozikowski, A. P., et al. (2000). "Synthesis and biological activity of 5-substituted pyridine analogues of epibatidine." Journal of Medicinal Chemistry, 43(20), 3730-3735. Link

Sources

Foundational

An In-Depth Technical Guide to the Pharmacological Profile of (5-Phenylpyridin-3-yl)methanamine dihydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the pharmacological characterization of the novel compound, (5-Phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the pharmacological characterization of the novel compound, (5-Phenylpyridin-3-yl)methanamine dihydrochloride. Structurally, this molecule possesses a phenyl-pyridine scaffold, a privileged motif in medicinal chemistry known for its interaction with various biological targets, most notably the nicotinic acetylcholine receptors (nAChRs). Given the structural analogy to known nAChR ligands, this document outlines a hypothesized pharmacological profile centered on cholinergic modulation and details a systematic, multi-tiered experimental approach to elucidate its precise mechanism of action, selectivity, and potential therapeutic utility. This guide is intended to serve as a strategic roadmap for researchers and drug development professionals in navigating the preclinical evaluation of this promising compound.

Introduction and Rationale

The pyridine ring is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs and biologically active molecules.[1] Its presence in nicotine, the primary psychoactive component of tobacco, underscores its significance in modulating the cholinergic system. The nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels activated by acetylcholine, are implicated in a wide array of physiological processes, including cognitive function, reward pathways, and inflammation.[2][3] Consequently, the development of novel nAChR modulators is a fervent area of research for therapeutic interventions in neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction.[4]

(5-Phenylpyridin-3-yl)methanamine dihydrochloride, with its distinct phenyl and pyridine moieties linked by a methanamine bridge, presents a compelling candidate for a novel cholinergic agent. The phenyl group can engage in various non-covalent interactions, including pi-pi stacking and hydrophobic interactions, within a receptor's binding pocket, potentially conferring selectivity and potency. This guide will, therefore, focus on the hypothesis that (5-Phenylpyridin-3-yl)methanamine dihydrochloride is a modulator of nAChRs and will delineate a comprehensive strategy for its pharmacological profiling.

Chemical Synthesis and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. The synthesis of (5-Phenylpyridin-3-yl)methanamine can be approached through several established methodologies in organic chemistry. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

A potential synthesis could involve a Suzuki coupling reaction between a boronic acid derivative of one ring system and a halogenated partner of the other, followed by functional group interconversion to introduce the aminomethyl group.

Synthetic_Pathway A 3-Bromo-5-phenylpyridine C 5-Phenylnicotinonitrile A->C Suzuki Coupling Precursor B Potassium Cyanide B->C Cyanation E (5-Phenylpyridin-3-yl)methanamine C->E Nitrile Reduction D Reduction (e.g., LiAlH4 or H2/Raney Ni) G (5-Phenylpyridin-3-yl)methanamine dihydrochloride E->G Salt Formation F HCl in Ether

Caption: Proposed synthetic route to (5-Phenylpyridin-3-yl)methanamine dihydrochloride.

Experimental Protocol: Synthesis of (5-Phenylpyridin-3-yl)methanamine dihydrochloride
  • Step 1: Synthesis of 5-Phenylnicotinonitrile. To a solution of 3-bromo-5-phenylpyridine in a suitable solvent such as DMF, add potassium cyanide. The reaction mixture is heated under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Reduction of 5-Phenylnicotinonitrile. The synthesized 5-phenylnicotinonitrile is dissolved in an anhydrous solvent like diethyl ether or THF and is slowly added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), at a reduced temperature. The reaction is then stirred at room temperature until completion. The excess reducing agent is carefully quenched, and the product is extracted.

  • Step 3: Salt Formation. The free base, (5-Phenylpyridin-3-yl)methanamine, is dissolved in a suitable solvent like diethyl ether, and a solution of hydrochloric acid in ether is added dropwise with stirring. The resulting precipitate, (5-Phenylpyridin-3-yl)methanamine dihydrochloride, is collected by filtration, washed with cold ether, and dried under vacuum.

Pharmacological Characterization: A Tiered Approach

A systematic evaluation is crucial to define the pharmacological profile of (5-Phenylpyridin-3-yl)methanamine dihydrochloride. The following tiered approach is proposed, starting with in vitro receptor binding and functional assays, followed by cellular and in vivo studies.

Tier 1: In Vitro Receptor Profiling

The initial step is to determine the binding affinity and functional activity of the compound at the primary hypothesized targets, the nAChRs.

Objective: To determine the binding affinity (Ki) of (5-Phenylpyridin-3-yl)methanamine dihydrochloride for various nAChR subtypes.

Methodology:

  • Preparation of Membranes: Cell membranes expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) are prepared from stably transfected cell lines (e.g., CHO, HEK293).[5]

  • Competition Binding Assay: Membranes are incubated with a specific radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of the test compound.[6]

  • Detection and Analysis: Following incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

nAChR SubtypeRadioligandNon-specific Ligand
α4β2[³H]-EpibatidineNicotine
α7[¹²⁵I]-α-BungarotoxinNicotine
α3β4[³H]-EpibatidineCytisine

Objective: To characterize the functional activity (agonist, antagonist, or allosteric modulator) of the compound at nAChR subtypes.

Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired human nAChR subunits.[7]

  • Electrophysiological Recording: After 2-5 days of expression, the oocytes are placed in a recording chamber and impaled with two electrodes. The membrane potential is clamped at a holding potential (typically -70 mV).

  • Compound Application: The test compound is applied at various concentrations to determine if it elicits a current (agonist activity). To test for antagonist activity, the compound is co-applied with a known agonist (e.g., acetylcholine). To assess for positive allosteric modulation (PAM), the compound is applied prior to and during the application of a sub-maximal concentration of an agonist.[8]

  • Data Analysis: The peak current amplitude is measured and plotted against the compound concentration to generate concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Functional_Assay_Workflow cluster_0 Agonist Mode cluster_1 Antagonist Mode cluster_2 PAM Mode A Apply Compound Alone B Measure Current Response A->B C Apply Compound + Agonist D Measure Inhibition of Agonist Response C->D E Pre-apply Compound F Apply Sub-maximal Agonist E->F G Measure Potentiation of Agonist Response F->G

Caption: Workflow for determining functional activity at nAChRs.

Tier 2: Cellular and Ex Vivo Assays

Following initial in vitro characterization, the compound's effects will be assessed in more physiologically relevant systems.

Objective: To evaluate the effect of the compound on neurotransmitter release from synaptosomes, which is a key function of presynaptic nAChRs.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine release, hippocampus for acetylcholine release).

  • Neurotransmitter Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

  • Stimulation of Release: The loaded synaptosomes are stimulated with the test compound, and the amount of released radioactivity is measured.[6]

Tier 3: In Vivo Pharmacological Profiling

In vivo studies are essential to understand the compound's effects in a whole organism, including its behavioral effects and pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Objective: To assess the in vivo efficacy of the compound in relevant animal models.

  • Cognitive Enhancement:

    • Novel Object Recognition Test: Evaluates learning and memory in rodents.

    • Morris Water Maze: Assesses spatial learning and memory.[9]

  • Anxiolytic/Antidepressant-like Effects:

    • Elevated Plus Maze: A standard test for anxiety-like behavior.

    • Forced Swim Test: A common screen for antidepressant-like activity.

  • Addiction and Reward:

    • Conditioned Place Preference: To assess the rewarding or aversive properties of the compound.

    • Nicotine Self-Administration: To determine if the compound can reduce nicotine-seeking behavior.

A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is crucial for the progression of the compound.

  • In Silico Prediction: Computational models can provide initial estimates of properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity.[10][11]

  • In Vitro ADME Assays:

    • Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolism.

    • CYP450 Inhibition: To assess the potential for drug-drug interactions.

    • Plasma Protein Binding: To determine the fraction of the compound bound to plasma proteins.[12]

  • In Vivo Pharmacokinetics: A single-dose pharmacokinetic study in rodents to determine key parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability.

Structure-Activity Relationship (SAR) Insights

The phenyl-pyridine scaffold offers numerous opportunities for chemical modification to optimize pharmacological properties. Key structural features to consider for SAR studies include:

  • Position of the Phenyl Group: Moving the phenyl group to other positions on the pyridine ring will likely alter receptor subtype selectivity.

  • Substitution on the Phenyl Ring: The addition of electron-withdrawing or electron-donating groups to the phenyl ring can influence binding affinity and metabolic stability.[4]

  • The Methanamine Linker: Altering the length or rigidity of the linker between the two rings can impact the compound's ability to adopt the optimal conformation for receptor binding.

Concluding Remarks and Future Directions

(5-Phenylpyridin-3-yl)methanamine dihydrochloride represents a promising chemical scaffold for the development of a novel modulator of the cholinergic system, with a high probability of interacting with nicotinic acetylcholine receptors. The systematic, tiered approach outlined in this technical guide provides a robust framework for its comprehensive pharmacological characterization. Elucidating its precise mechanism of action, subtype selectivity, and in vivo efficacy will be instrumental in determining its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Future work should focus on a detailed exploration of its structure-activity relationship to optimize its pharmacological profile and on more extensive preclinical development, including toxicology and safety pharmacology studies.

References

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  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2011-05-08).
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  • Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society. (2022-08-25).
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  • Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. (2022-02-24).
  • Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist. ACS Omega. (2025-06-02).
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Exploratory

A Technical Guide to the Spectroscopic Characterization of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (5-Phenylpyridin-3-yl)methanamine and its salts, such as the dihydrochloride form, are heterocyclic compounds of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Phenylpyridin-3-yl)methanamine and its salts, such as the dihydrochloride form, are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The structural motif of a phenyl-substituted pyridine ring linked to a methanamine group offers a versatile scaffold for interacting with various biological targets. As with any synthesized compound destined for biological evaluation, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques used to characterize (5-Phenylpyridin-3-yl)methanamine dihydrochloride. We will delve into the theoretical underpinnings of these methods, present expected data based on analogous structures, and provide standardized protocols for data acquisition.

The dihydrochloride salt form is particularly relevant for pharmaceutical development as it often enhances the solubility and stability of amine-containing compounds. The protonation of the two basic nitrogen atoms (the pyridine ring nitrogen and the primary amine) will have a predictable and observable effect on the spectroscopic data, which will be a key focus of our analysis.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the structure of (5-Phenylpyridin-3-yl)methanamine dihydrochloride and the expected proton and carbon environments that will be interrogated by NMR spectroscopy.

Caption: Molecular structure of (5-Phenylpyridin-3-yl)methanamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (5-Phenylpyridin-3-yl)methanamine dihydrochloride, both ¹H and ¹³C NMR will be crucial for structural verification.

¹H NMR Spectroscopy: The Proton Fingerprint

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers through integration.

Expected ¹H NMR Data:

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridinium-H2, H6~8.5 - 9.0Singlet (or narrow doublet)2HProtons adjacent to the positively charged nitrogen are significantly deshielded and shifted downfield.
Pyridinium-H4~8.0 - 8.5Singlet (or narrow triplet)1HAlso deshielded by the aromatic system and the positive charge on the nitrogen.
Phenyl-H~7.4 - 7.8Multiplet5HProtons on the phenyl ring will appear in their characteristic aromatic region. The exact pattern will depend on the rotational freedom around the C-C bond.
CH₂ (Benzylic)~4.0 - 4.5Singlet (or broad singlet)2HDeshielded by the adjacent pyridinium ring and the protonated amino group.
NH₃⁺~8.0 - 9.0 (variable)Broad Singlet3HThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. In the dihydrochloride salt, these protons will be present.
Pyridinium-NH⁺~13.0 - 15.0 (variable)Broad Singlet1HThe proton on the pyridinium nitrogen is acidic and its signal can be broad and variable in position.

Causality in Experimental Choices: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for water-soluble salts like this dihydrochloride. In D₂O, the acidic NH₃⁺ and pyridinium-NH⁺ protons will exchange with deuterium and their signals will disappear, which can be a useful diagnostic tool.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their electronic environments.

Expected ¹³C NMR Data:

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
Pyridinium-C2, C6~145 - 155Carbons adjacent to the nitrogen in a pyridinium ring are significantly deshielded.
Pyridinium-C4~140 - 150Also deshielded by the aromatic system and the nitrogen.
Pyridinium-C3, C5~130 - 140The points of substitution on the pyridine ring.
Phenyl-C1' (ipso)~135 - 145The carbon of the phenyl ring attached to the pyridine ring.
Phenyl-C2', C3', C4', C5', C6'~125 - 135Aromatic carbons of the phenyl ring.
CH₂ (Benzylic)~40 - 50The aliphatic carbon, deshielded by the adjacent aromatic ring and the amino group.

The assignment of ¹³C NMR signals can be ambiguous with only a 1D spectrum.[1] Advanced 2D NMR techniques are often employed for definitive assignments.[2]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of (5-Phenylpyridin-3-yl)methanamine dihydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum with a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) InstrumentSetup Instrument Setup (Tuning, Shimming) SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Acquisition InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition InstrumentSetup->C13_Acquisition Processing Data Processing (FT, Phasing, Calibration) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Peak Assignment, Integration) Processing->Analysis

Caption: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrometric Data

For (5-Phenylpyridin-3-yl)methanamine dihydrochloride, electrospray ionization (ESI) is a suitable ionization method, as it is gentle and works well for polar, pre-charged molecules.

Expected Molecular Ions:

  • [M+H]⁺: In positive ion mode ESI, the most abundant ion is expected to be the protonated free base, corresponding to the molecular weight of (5-Phenylpyridin-3-yl)methanamine plus a proton.

  • [M]²⁺: It is also possible to observe the dication, where both nitrogen atoms are protonated, at a lower m/z value.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The fragmentation pattern provides a fingerprint that can confirm the compound's structure. For benzylamines, a common fragmentation pathway is the loss of ammonia (NH₃).[3][4][5]

G cluster_fragmentation Postulated ESI-MS/MS Fragmentation M_H [M+H]⁺ (Protonated Molecule) Fragment1 Loss of NH₃ M_H->Fragment1 Fragment2 [M+H - NH₃]⁺ (Benzylic Carbocation) Fragment1->Fragment2 Fragment3 Further Fragmentation (e.g., loss of H₂, rearrangement) Fragment2->Fragment3

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride Stock Solutions

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the accurate and safe preparation of stock solutions of (5-Phenylpyridin-3-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the accurate and safe preparation of stock solutions of (5-Phenylpyridin-3-yl)methanamine dihydrochloride. The protocols detailed herein are designed for research and drug development applications, emphasizing procedural rationale, safety, and quality control. This guide covers essential preliminary steps, including solubility determination, and provides a detailed methodology for preparing a standard 10 mM stock solution. Adherence to these protocols will ensure the consistency and reliability of experimental results.

Introduction

(5-Phenylpyridin-3-yl)methanamine is a pyridine derivative. Compounds containing the phenylpyridine scaffold are of significant interest in medicinal chemistry and materials science. The dihydrochloride salt form is often utilized to improve the solubility and stability of the parent amine compound.

The precise preparation of stock solutions is a foundational requirement for reproducible scientific research. Errors in concentration can lead to misinterpretation of experimental data, impacting everything from initial screening to lead optimization in drug discovery. This application note serves as a field-proven guide, explaining not just the procedural steps but also the underlying scientific principles to empower researchers to make informed decisions in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its effective handling and use in experimental settings.

PropertyValueSource
Chemical Name (5-Phenylpyridin-3-yl)methanamine dihydrochloride-
Synonyms C-(5-phenyl-pyridin-3-yl)-methylamine dihydrochloride-
Molecular Formula C₁₂H₁₄Cl₂N₂Calculated
Molecular Weight 257.16 g/mol Calculated
Appearance Typically a white to off-white solid.[1]Vendor Specific
Solubility Expected to be soluble in water and DMSO. Solubility in ethanol may be lower. Empirical determination is recommended.General knowledge for amine hydrochlorides

Note: The molecular weight is calculated based on the free base (C₁₂H₁₂N₂, MW: 184.24 g/mol ) and two HCl molecules (2 x 36.46 g/mol ). Always confirm with the certificate of analysis from your supplier.

Safety and Handling

Working with any chemical substance requires strict adherence to safety protocols. The hazard profile for (5-Phenylpyridin-3-yl)methanamine dihydrochloride should be assumed to be similar to other amine hydrochlorides and pyridine derivatives until a specific Safety Data Sheet (SDS) is consulted.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[2][3]

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.[3]

  • Hazard Statements: Similar compounds are known to cause skin and eye irritation.[4][5] They can be harmful if swallowed, inhaled, or in contact with skin.[4][6]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][7]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

Crucial Directive: Always obtain and read the Safety Data Sheet (SDS) provided by the supplier before handling the compound.[2][3][4]

Required Materials and Equipment

Materials:

  • (5-Phenylpyridin-3-yl)methanamine dihydrochloride (high purity grade)

  • Solvents (select based on solubility test):

    • Deionized water (ddH₂O), sterile

    • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

    • Ethanol (EtOH), 200 proof, molecular biology grade

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, microcentrifuge tubes

  • Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)

  • Sterile syringes

Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes and sterile tips

  • pH meter (if preparing aqueous solutions for biological assays)

Protocol I: Preliminary Solubility Assessment

Causality: It is imperative to determine the optimal solvent before preparing a bulk stock solution. A dihydrochloride salt is designed for enhanced aqueous solubility, but factors like concentration and buffer composition can affect this. This protocol establishes the maximum practical concentration for a clear solution.

Methodology:

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 2.57 mg) into a tared, sterile microcentrifuge tube. This mass corresponds to 10 µmol.

  • Solvent Addition: Add a small, precise volume of the first test solvent (e.g., 100 µL of sterile ddH₂O) to the tube. This would yield a theoretical concentration of 100 mM.

  • Dissolution: Vortex the tube vigorously for 30-60 seconds. Observe for undissolved particulate matter.

  • Assisted Dissolution: If the solid is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but be cautious as heat can degrade some compounds.

  • Titration: If the compound remains insoluble, add additional solvent in known increments (e.g., 100 µL at a time), vortexing and sonicating after each addition, until the solution is clear. Record the total volume of solvent used.

  • Calculation: Calculate the maximum observed solubility. For example, if 2.57 mg (10 µmol) dissolved completely in a final volume of 1 mL (1000 µL), the solubility is 10 mM.

  • Repeat: Repeat this process for other potential solvents (e.g., DMSO).

Protocol II: Preparation of a 10 mM Stock Solution

Objective: To prepare 10 mL of a 10 mM stock solution of (5-Phenylpyridin-3-yl)methanamine dihydrochloride in DMSO. DMSO is often chosen for its high solvating power and compatibility with in vitro assays upon high dilution.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_final Finalization & Storage A 1. Calculate Required Mass (MW = 257.16 g/mol) B 2. Weigh Compound (e.g., 25.72 mg for 10mL @ 10mM) A->B Use analytical balance in fume hood C 3. Transfer solid to 15 mL conical tube B->C D 4. Add Solvent (e.g., DMSO) to final volume (10 mL) C->D Use calibrated pipette E 5. Vortex vigorously (1-2 minutes) D->E F 6. Sonicate if necessary until solution is clear E->F Visual inspection for particulates G 7. Sterile Filter (0.22 µm syringe filter) F->G For biological applications H 8. Aliquot into cryovials G->H I 9. Label and Store (-20°C or -80°C) H->I Protect from light

Caption: Workflow for preparing a sterile stock solution.

Step-by-Step Methodology:

  • Calculation:

    • Desired Concentration (C): 10 mM = 0.010 mol/L

    • Desired Volume (V): 10 mL = 0.010 L

    • Molecular Weight (MW): 257.16 g/mol

    • Mass (m) = C x V x MW

    • Mass = 0.010 mol/L x 0.010 L x 257.16 g/mol = 0.0025716 g = 25.72 mg

  • Weighing:

    • Place a new, clean weigh boat on the analytical balance and tare it.

    • Inside a chemical fume hood, carefully weigh out 25.72 mg of (5-Phenylpyridin-3-yl)methanamine dihydrochloride.

  • Dissolution:

    • Carefully transfer the weighed powder into a sterile 15 mL conical tube.

    • Using a calibrated pipette, add approximately 9 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex at high speed for 1-2 minutes until the solid is completely dissolved. A clear, colorless to pale yellow solution should be formed.

    • If any particulates remain, sonicate the tube in a water bath for 10-15 minutes.

    • Once fully dissolved, add DMSO to bring the final volume to exactly 10.0 mL. Invert the tube several times to ensure homogeneity.

  • Sterilization (Critical for Cell-Based Assays):

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter (e.g., PVDF or PTFE, check for DMSO compatibility) to the syringe.

    • Dispense the solution through the filter into a new sterile 15 mL tube. This step removes any potential microbial contamination and insoluble micro-precipitates.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile, light-blocking microcentrifuge tubes or cryovials.

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound and introduce contamination.[8] Using light-blocking tubes protects the compound from potential photodegradation.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

Storage and Stability

  • Short-Term Storage: For daily use, store aliquots at 4°C for no more than a few days.

  • Long-Term Storage: For maximum stability, store aliquots at -20°C or -80°C, protected from light.[8]

  • Stability Caveat: The long-term stability of (5-Phenylpyridin-3-yl)methanamine dihydrochloride in any specific solvent has likely not been formally published. It is best practice to prepare fresh stock solutions every 1-3 months or to validate the stability for longer periods using analytical methods (e.g., HPLC) if required for sensitive, long-term studies.[9]

Quality Control

For standard research use, visual confirmation of a clear, precipitate-free solution after thawing is typically sufficient. For GLP-compliant or highly sensitive quantitative studies, the following steps may be considered:

  • Concentration Verification: Use UV-Vis spectrophotometry to confirm the concentration, provided a molar extinction coefficient is known or can be determined.

  • Purity Check: Use High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products in an aged stock solution compared to a freshly prepared one.

References

  • Sigma-Aldrich. (2020, August 29). Safety Data Sheet.
  • Matrix Fine Chemicals. 5-PHENYLPYRIDIN-3-AMINE | CAS 31676-54-7.
  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%.
  • PubChem. (5-Methylpyridin-3-yl)methanamine.
  • ChemicalBook. (5-Methyl Pyridin-3-Yl)Methamine Hydrochloride.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • BLD Pharm. Pyridin-3-ylmethanamine.
  • BLD Pharmatech. SAFETY DATA SHEET (4-Methoxypyridin-2-yl)methanamine dihydrochloride.
  • Zajac, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta Poloniae Pharmaceutica, 67(1), 27-33.
  • PubChem. Phenyl(pyridin-2-yl)methanamine.

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Application

Application Note: Cell-Based Validation of (5-Phenylpyridin-3-yl)methanamine dihydrochloride as a Selective PRMT6 Inhibitor

[1][2][3] Executive Summary & Mechanism of Action (5-Phenylpyridin-3-yl)methanamine dihydrochloride represents a pivotal scaffold in the development of selective Protein Arginine Methyltransferase 6 (PRMT6) inhibitors.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Mechanism of Action

(5-Phenylpyridin-3-yl)methanamine dihydrochloride represents a pivotal scaffold in the development of selective Protein Arginine Methyltransferase 6 (PRMT6) inhibitors.[1][2] Unlike broad-spectrum methyltransferase inhibitors, this pyridine-core small molecule is designed to target the substrate-binding pocket of PRMT6, specifically interacting with residues such as Glu49 and Tyr48 .[1][2]

Biological Context: PRMT6 is a type I arginine methyltransferase that catalyzes the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a ).[1][2] This epigenetic mark acts as a transcriptional repressor, often silencing tumor suppressor genes (e.g., CDKN1A/p21, TP53).[2] Overexpression of PRMT6 is correlated with poor prognosis in various cancers, including lung and bladder cancer.[2]

Therapeutic Hypothesis: Treatment with (5-Phenylpyridin-3-yl)methanamine dihydrochloride inhibits PRMT6 activity, leading to:

  • Loss of H3R2me2a : The direct pharmacodynamic biomarker.[1][2]

  • Transcriptional De-repression : Reactivation of silenced tumor suppressors.[1][2]

  • Phenotypic Shift : Inhibition of cell proliferation and induction of apoptosis.[1][2][3][4]

Signaling Pathway Visualization

The following diagram illustrates the PRMT6 regulatory pathway and the specific intervention point of (5-Phenylpyridin-3-yl)methanamine dihydrochloride.[1][2]

PRMT6_Pathway Compound (5-Phenylpyridin-3-yl) methanamine 2HCl PRMT6 PRMT6 Enzyme (Nucleus) Compound->PRMT6 Inhibits (Substrate Competition) H3 Histone H3 (Unmethylated R2) PRMT6->H3 Catalyzes Methylation H3R2me2a H3R2me2a (Repressive Mark) H3->H3R2me2a Conversion p21 p21 (CDKN1A) Gene Promoter H3R2me2a->p21 Silences Transcription p53 p53 Pathway H3R2me2a->p53 Antagonizes Proliferation Tumor Cell Proliferation p21->Proliferation Inhibits Apoptosis Apoptosis (Cell Death) p21->Apoptosis Promotes

Figure 1: Mechanism of Action.[1][2] The compound blocks PRMT6-mediated H3R2 methylation, relieving the suppression of p21 and triggering apoptosis.[1][2]

Core Protocol 1: Target Engagement (H3R2me2a Western Blot)[1][2][3]

Rationale: The most definitive proof of PRMT6 inhibition is the reduction of its specific catalytic product, H3R2me2a.[1][2] Global H3 levels must be used as a loading control to ensure differences are due to methylation changes, not total histone variation.[2]

Materials
  • Cell Line: A549 (Lung Carcinoma) or PC-3 (Prostate Cancer) – High PRMT6 expressors.[1][2]

  • Compound: (5-Phenylpyridin-3-yl)methanamine dihydrochloride (10 mM stock in DMSO).[1][2]

  • Lysis Buffer: RIPA Buffer + Protease Inhibitors + Histone Deacetylase/Demethylase Inhibitors (Critical to preserve marks).[1][2]

  • Antibodies:

    • Primary: Anti-H3R2me2a (Rabbit mAb, 1:1000).[1][2]

    • Loading Control: Anti-Histone H3 (Total) (Mouse mAb, 1:2000).[1][2]

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow attachment overnight.
    
  • Treatment:

    • Treat cells with increasing concentrations of the compound: 0, 1, 5, 10, 25 µM .[2]

    • Incubation time: 48 to 72 hours .[1] Note: Methylation marks have a slow turnover; short exposures (<24h) often yield false negatives.[1][2]

  • Histone Extraction (Acid Extraction Method):

    • Harvest cells and wash with PBS.[1]

    • Resuspend pellet in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100) to lyse membranes but keep nuclei intact.[1][2]

    • Centrifuge, discard supernatant (cytosol).[1]

    • Resuspend nuclear pellet in 0.2N HCl overnight at 4°C.

    • Centrifuge; the supernatant contains histones.[1] Neutralize with NaOH before loading.[1]

  • Western Blotting:

    • Run 15% SDS-PAGE (Histones are small, ~15 kDa).[1][2]

    • Transfer to Nitrocellulose (0.2 µm pore size preferred for small proteins).[1][2]

    • Block with 5% BSA (Milk can interfere with some histone antibodies).[1][2]

    • Probe for H3R2me2a and Total H3 .[1][2]

Expected Result: A dose-dependent decrease in H3R2me2a signal intensity, with Total H3 remaining constant.[1]

Core Protocol 2: Phenotypic Efficacy (Proliferation & Apoptosis)[1][2][3]

Rationale: Epigenetic inhibitors often induce "cytostatic" effects (slowed growth) before "cytotoxic" effects (death).[1][2] A combination of ATP-based viability assays and Caspase activation is required to distinguish these states.[1][2]

Assay A: 5-Day Proliferation Assay (CellTiter-Glo)
  • Seeding: Plate 2,000 cells/well in 96-well white-walled plates.

  • Dosing: Add compound (0.1 µM – 100 µM, 3-fold serial dilutions). Include DMSO vehicle control.[1]

  • Duration: Incubate for 5 days . Epigenetic drugs require multiple cell divisions to dilute existing methylation marks.[1]

  • Readout: Add CellTiter-Glo reagent, shake for 10 min, measure Luminescence.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Assay B: Caspase 3/7 Activation (Apoptosis)[1][2][3]
  • Seeding: Plate 5,000 cells/well in 96-well plates.

  • Treatment: Treat with IC50 and 2xIC50 concentrations for 72 hours .

  • Readout: Use a fluorogenic substrate (e.g., DEVD-AMC) or luminescent Caspase-Glo assay.[1][2]

  • Validation: Co-treat with Z-VAD-FMK (pan-caspase inhibitor) in control wells to confirm signal specificity.

Data Summary Table: Typical Sensitivity Profile

Cell LineTissue OriginPRMT6 StatusExpected IC50 (µM)Mechanism
A549 LungHigh5 - 15Apoptosis + G1 Arrest
PC-3 ProstateHigh8 - 20Growth Arrest
MCF-10A Breast (Normal)Low> 50Minimal Toxicity

Core Protocol 3: Transcriptional Validation (qPCR)

Rationale: To confirm the compound acts via the PRMT6-p21 axis, you must verify the de-repression of PRMT6 target genes.[1][2]

Methodology
  • Treatment: Treat cells with 10 µM compound for 48 hours.[1][2]

  • RNA Isolation: Use Trizol or Column-based kits (DNase treated).[1][2]

  • cDNA Synthesis: Reverse transcribe 1 µg RNA.

  • qPCR Targets:

    • Target: CDKN1A (p21).

    • Target: TP53 (p53).

    • Control: GAPDH or ACTB.[1][2]

  • Analysis: Calculate fold-change using the

    
     method.
    

Success Criteria: A >2-fold increase in CDKN1A mRNA levels compared to DMSO control indicates successful de-repression of the promoter.[1][2]

References

  • Li, Y., et al. (2021). "Design, synthesis and biological evaluation of (5-phenylpyridin-3-yl)methanamine derivatives as potent and selective PRMT6 inhibitors."[1][2] European Journal of Medicinal Chemistry. [1]

  • Zhu, Y., et al. (2023). "Promising role of protein arginine methyltransferases in overcoming anti-cancer drug resistance."[2] Biomedicine & Pharmacotherapy.[1][2] [1][2]

  • Boulanger, M., et al. (2005). "Characterization of the Protein Arginine Methyltransferase PRMT6."[2] Molecular Cell. [1][2]

  • ChemicalBook. "(5-Phenylpyridin-3-yl)methanamine dihydrochloride Product Page."

Sources

Method

Measuring the IC50 value of (5-Phenylpyridin-3-yl)methanamine dihydrochloride

Application Note & Protocol Topic: Measuring the IC50 Value of (5-Phenylpyridin-3-yl)methanamine dihydrochloride Against Nicotinamide N-methyltransferase (NNMT) Audience: Researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Measuring the IC50 Value of (5-Phenylpyridin-3-yl)methanamine dihydrochloride Against Nicotinamide N-methyltransferase (NNMT)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and certain cancers.[1][2] Its central role in cellular metabolism and energy homeostasis makes the quantitative assessment of its inhibitors a critical step in drug discovery. This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of (5-Phenylpyridin-3-yl)methanamine dihydrochloride, a putative small molecule inhibitor of NNMT. We present a detailed, field-tested protocol for a robust in vitro fluorogenic biochemical assay, coupled with a rigorous data analysis workflow. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility, empowering researchers to accurately characterize the potency of NNMT inhibitors.

Scientific Background: The Role of NNMT in Cellular Metabolism

Nicotinamide N-methyltransferase is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), a form of vitamin B3.[1] This reaction produces S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[3]

This enzymatic process is a key regulator of the cellular NAD+ salvage pathway and methylation potential. By consuming SAM, NNMT influences the "methyl cycle," affecting numerous cellular methylation events crucial for epigenetic regulation and biosynthesis. Elevated NNMT expression is observed in the adipose and hepatic tissues of individuals with obesity and diabetes, where it is thought to act as a metabolic brake, reducing energy expenditure.[1][4] Therefore, inhibiting NNMT is a promising therapeutic strategy to reverse diet-induced obesity and improve insulin sensitivity.[1]

NNMT_Pathway cluster_0 Cellular Environment cluster_1 Enzymatic Reaction Products NAM Nicotinamide (NAM) (Substrate) NNMT NNMT Enzyme NAM->NNMT Binds to active site SAM S-adenosyl-methionine (SAM) (Methyl Donor) SAM->NNMT Binds to active site MNA 1-methylnicotinamide (MNA) NNMT->MNA Produces SAH S-adenosyl-homocysteine (SAH) NNMT->SAH Produces Inhibitor (5-Phenylpyridin-3-yl)methanamine dihydrochloride Inhibitor->NNMT Inhibits Activity

Caption: The NNMT enzymatic pathway and point of inhibition.

Assay Principle: A Fluorogenic Approach

To determine the IC50 value, we will employ a fluorogenic biochemical assay. This method provides a sensitive and high-throughput-compatible means of measuring NNMT enzyme activity. The principle relies on the detection of one of the reaction products. In this protocol, the formation of MNA is coupled to a secondary reaction that generates a fluorescent product.[3][5]

The workflow is as follows:

  • Recombinant human NNMT is incubated with varying concentrations of the inhibitor, (5-Phenylpyridin-3-yl)methanamine dihydrochloride.

  • The enzymatic reaction is initiated by adding the substrates, NAM and SAM.

  • After a set incubation period, a detection reagent is added. This reagent reacts specifically with the MNA produced by NNMT to generate a highly fluorescent molecule.

  • The fluorescence intensity is measured using a plate reader. The intensity is directly proportional to the amount of MNA produced and thus reflects the activity of the NNMT enzyme. A lower fluorescence signal in the presence of the inhibitor indicates successful inhibition.

Materials and Reagents

Key Components
ComponentSupplier ExampleCatalog # ExampleNotes
(5-Phenylpyridin-3-yl)methanamine dihydrochlorideSigma-AldrichSML2938Test Inhibitor. Prepare fresh stock solution.
Recombinant Human NNMT, His-TagBPS Bioscience11357Enzyme concentration is lot-specific.
NNMT Fluorogenic Assay KitBPS Bioscience79585Contains substrates and detection reagents.
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificD128-500Vehicle for dissolving the test inhibitor.
Tris-HCl Buffer (1M, pH 7.5)Invitrogen15567027For preparing assay buffer.
Dithiothreitol (DTT)Sigma-AldrichD9779Reducing agent to maintain enzyme stability.
Bovine Serum Albumin (BSA)NEBB9000SReduces non-specific binding to plates.
Equipment
  • Fluorescence microplate reader (Excitation: 310 nm, Emission: 400 nm)

  • 37°C incubator

  • 96-well solid black microplates (low-binding)

  • Multichannel and single-channel pipettes

  • Sterile, disposable reagent reservoirs

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. It is crucial to include proper controls to ensure the validity of the results.

Preparation of Reagents
  • Assay Buffer: Prepare a 1X Assay Buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM DTT, and 0.1 mg/mL BSA. Keep on ice.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of (5-Phenylpyridin-3-yl)methanamine dihydrochloride in 100% DMSO.

  • Inhibitor Serial Dilutions: Perform a serial dilution of the inhibitor stock to create a dose-response curve. A common approach is a 10-point, 3-fold serial dilution.

    • Start by creating a 200 µM solution in Assay Buffer (this will be your highest concentration in the assay, further diluted at the reaction stage).

    • Serially dilute this solution to cover a range from 200 µM down to approximately 0.01 µM. The final DMSO concentration in the assay should be kept constant and low (≤1%).

Assay Workflow Diagram

Assay_Workflow cluster_workflow IC50 Determination Workflow prep 1. Prepare Reagents (Buffer, Inhibitor Dilutions) plate 2. Plate Inhibitor & Controls (25 µL/well) prep->plate enzyme 3. Add NNMT Enzyme (20 µL/well) plate->enzyme incubate1 4. Pre-incubate (15 min at 37°C) enzyme->incubate1 substrate 5. Add Substrate Mix (5 µL/well) incubate1->substrate incubate2 6. Incubate for Reaction (60 min at 37°C) substrate->incubate2 detect 7. Add Detection Reagent (50 µL/well) incubate2->detect incubate3 8. Incubate for Signal (15 min at RT) detect->incubate3 read 9. Read Fluorescence (Ex: 310nm, Em: 400nm) incubate3->read analyze 10. Analyze Data (Calculate % Inhibition, Fit Curve) read->analyze

Caption: Step-by-step experimental workflow for the NNMT IC50 assay.

Step-by-Step Plate Protocol

Causality Insight: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the enzymatic reaction is initiated. This is critical for accurately measuring the potency of competitive and non-competitive inhibitors.

  • Plate Layout: Designate wells for "Blank" (no enzyme), "Positive Control" (no inhibitor), and each inhibitor concentration. Run all conditions in triplicate.

  • Add Inhibitor/Vehicle: Add 25 µL of the serially diluted inhibitor solutions to the appropriate wells. To the "Positive Control" and "Blank" wells, add 25 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

  • Add Enzyme: Thaw the recombinant NNMT enzyme on ice and dilute it to the working concentration (e.g., 5 ng/µL) in cold Assay Buffer.

    • Add 20 µL of the diluted NNMT to the "Positive Control" and inhibitor wells.

    • Add 20 µL of Assay Buffer (without enzyme) to the "Blank" wells.

  • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 37°C .

  • Initiate Reaction: Prepare the Substrate Mixture containing SAM and NAM according to the assay kit's instructions. Add 5 µL of this mixture to all wells, initiating the reaction.

  • Enzymatic Reaction: Mix gently and incubate the plate for 60 minutes at 37°C .

  • Signal Detection: Add 50 µL of the Detection Reagent (as supplied by the kit) to all wells.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes , protected from light.

  • Read Plate: Measure the fluorescence intensity using a microplate reader with excitation set at ~310 nm and emission at ~400 nm.

Data Analysis and Interpretation

Accurate IC50 determination relies on careful data processing and appropriate statistical modeling.[6]

Data Processing
  • Background Subtraction: Average the fluorescence readings from the "Blank" wells (no enzyme) and subtract this value from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl)) Where Signal_Inhibitor is the background-subtracted signal from a well with the inhibitor, and Signal_PositiveControl is the average background-subtracted signal from the "Positive Control" wells.

Dose-Response Curve and IC50 Calculation

The relationship between inhibitor concentration and enzyme inhibition is typically sigmoidal. Therefore, a non-linear regression model is required.[7]

  • Plot the Data: Create a graph with the logarithm of the inhibitor concentration on the X-axis and the corresponding percent inhibition on the Y-axis. It is best practice to use the molar concentration for the log transformation.[8]

  • Non-Linear Regression: Use a statistical software package like GraphPad Prism to fit the data to a four-parameter logistic (4PL) equation, also known as log(inhibitor) vs. response -- Variable slope.[7][9]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[10] The goodness of fit should be evaluated, typically by examining the R² value, which should be >0.95.

Sample Data Table
Inhibitor Conc. (µM)Log [Inhibitor]Avg. Fluorescence% Inhibition
0 (Control)N/A15,0000
0.01-8.0014,5003.3
0.03-7.5213,8008.0
0.1-7.0011,50023.3
0.3-6.528,10046.0
1.0-6.004,50070.0
3.0-5.522,10086.0
10.0-5.001,20092.0
30.0-4.5295093.7
100.0-4.0090094.0

Trustworthiness: A Self-Validating System

To ensure the reliability of the generated IC50 value, the assay must include self-validating checks.

  • Positive and Negative Controls: The "Positive Control" (enzyme, no inhibitor) defines 100% activity (0% inhibition), while the "Blank" (no enzyme) establishes the background signal. These are essential for accurate calculations.

  • Assay Quality (Z'-factor): For screening campaigns, the Z'-factor should be calculated to assess the robustness and dynamic range of the assay. A Z'-factor > 0.5 is considered excellent.

  • Complete Dose-Response Curve: A reliable IC50 can only be determined if the concentration range tested brackets the 50% inhibition point and defines both the top and bottom plateaus of the sigmoidal curve.[11]

  • Compound-Specific Issues: Be aware of potential artifacts. High concentrations of inhibitors can sometimes lead to precipitation, which may interfere with fluorescence readings. Visual inspection of the plate can be helpful. Also, ensure the compound itself is not fluorescent at the assay wavelengths by testing it in the absence of the detection reagent.[8]

Conclusion

This application note provides a robust and detailed protocol for determining the IC50 value of (5-Phenylpyridin-3-yl)methanamine dihydrochloride against NNMT. By combining a validated fluorogenic assay with rigorous, model-based data analysis, researchers can confidently quantify the potency of this and other NNMT inhibitors. Adherence to the described steps, controls, and data analysis principles will ensure the generation of high-quality, reproducible data essential for advancing drug discovery programs targeting metabolic and oncologic diseases.

References

  • Biocompare. (2018). NNMT Inhibitors Treat Root Cause of Obesity. Biocompare. [Link]

  • MDPI. (n.d.). UHPLC-QTOF-MS Profiling of Chemical Constituents in POW9 TM Cocktail with Antioxidant and Anti-Proliferative Potentials Against Vero, MCF-7 and MDA-MB-231 Cells. MDPI. [Link]

  • MDPI. (n.d.). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. MDPI. [Link]

  • ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity.... ResearchGate. [Link]

  • PubMed Central. (n.d.). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. NIH. [Link]

  • YouTube. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. [Link]

  • YouTube. (2022). IC50 values by using GraphPad Prism. YouTube. [Link]

  • Frontiers. (n.d.). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Pharmacology. [Link]

  • ACS Publications. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (n.d.). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. NIH. [Link]

  • ResearchGate. (2010). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [Link]

  • PubMed Central. (n.d.). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). NIH. [Link]

  • YouTube. (2024). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • RSC Publishing. (n.d.). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Publishing. [Link]

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Application

Unveiling the Potential of (5-Phenylpyridin-3-yl)methanamine dihydrochloride as a Chemical Probe for PIM-1 Kinase

Introduction: The Quest for Selective Kinase Probes The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology. Among these, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Kinase Probes

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology. Among these, the PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a small family of constitutively active serine/threonine kinases that play a pivotal role in cell survival, proliferation, and apoptosis.[1] The PIM-1 isoform is frequently overexpressed in various hematological malignancies and solid tumors, making it an attractive target for drug discovery.[1][2] Chemical probes, small molecules that selectively engage a specific protein target, are indispensable tools for dissecting the biological functions of proteins like PIM-1 and for validating their therapeutic potential.[3][4]

This document outlines the application of (5-Phenylpyridin-3-yl)methanamine dihydrochloride as a novel chemical probe for the PIM-1 kinase. While this compound is not yet extensively characterized in the public domain, its pyridine-based scaffold is a common feature in many known PIM-1 inhibitors.[2][5] This guide will, therefore, serve as a comprehensive framework for researchers to characterize and utilize this and other novel compounds as chemical probes for PIM-1 and other kinases. We will detail the necessary experimental workflows, from initial biochemical validation to in-cell target engagement and proteome-wide selectivity profiling.

Physicochemical Properties of (5-Phenylpyridin-3-yl)methanamine dihydrochloride

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective application.[6] Below is a summary of the known properties of the parent compound, (5-Phenylpyridin-3-yl)methanamine.

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂PubChem
Molecular Weight184.24 g/mol PubChem
XLogP31.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Note: The dihydrochloride salt form will have a higher molecular weight and different solubility properties.

Hypothetical Target: PIM-1 Kinase

Based on the prevalence of the pyridine scaffold in known PIM-1 inhibitors, we hypothesize that (5-Phenylpyridin-3-yl)methanamine dihydrochloride may exhibit inhibitory activity against this kinase.[2][5] PIM-1 is a key regulator of cell cycle progression and apoptosis, exerting its effects through the phosphorylation of numerous downstream substrates, including p21, p27, and BAD.

PIM1_Pathway cluster_downstream Downstream Effects PIM1 PIM-1 Kinase p21 p21 PIM1->p21 Phosphorylates p27 p27 PIM1->p27 Phosphorylates BAD BAD PIM1->BAD Phosphorylates Probe (5-Phenylpyridin-3-yl)methanamine dihydrochloride Probe->PIM1 Inhibition CellCycle Cell Cycle Progression p21->CellCycle Inhibits p27->CellCycle Inhibits Apoptosis Apoptosis Inhibition BAD->Apoptosis Promotes

Caption: Hypothetical mechanism of action of the chemical probe.

Experimental Protocols

The following protocols provide a roadmap for the validation of (5-Phenylpyridin-3-yl)methanamine dihydrochloride as a chemical probe for PIM-1 kinase.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the potency of (5-Phenylpyridin-3-yl)methanamine dihydrochloride against PIM-1 kinase in a biochemical assay.

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • (5-Phenylpyridin-3-yl)methanamine dihydrochloride

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of (5-Phenylpyridin-3-yl)methanamine dihydrochloride in kinase buffer.

  • Add the compound dilutions to the wells of a 384-well plate.

  • Add PIM-1 kinase to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Expected Outcome: This assay will provide the half-maximal inhibitory concentration (IC₅₀) of the compound against PIM-1 kinase. For a compound to be considered a potent chemical probe, an IC₅₀ in the nanomolar range is desirable.[7]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of (5-Phenylpyridin-3-yl)methanamine dihydrochloride with PIM-1 kinase in a cellular context.[8][9][10]

Materials:

  • Human cancer cell line with known PIM-1 expression (e.g., K562 or MOLM-13)

  • Cell culture medium and supplements

  • (5-Phenylpyridin-3-yl)methanamine dihydrochloride

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes and a thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PIM-1 antibody

Procedure:

  • Culture the cells to a sufficient density.

  • Treat the cells with (5-Phenylpyridin-3-yl)methanamine dihydrochloride at various concentrations or a single, effective concentration (e.g., 10x the in vitro IC₅₀) and a vehicle control (DMSO) for 1-2 hours.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]

  • Lyse the cells by freeze-thawing or sonication.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and analyze the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-PIM-1 antibody to detect the amount of soluble PIM-1 at each temperature.

  • Quantify the band intensities and plot them against the temperature to generate melting curves.

Expected Outcome: Binding of the chemical probe to PIM-1 should increase its thermal stability, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control.[8][10]

CETSA_Workflow cluster_cell_culture Cell Culture and Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat Treat with Probe or Vehicle Cells->Treat Heat Heat to Various Temperatures Treat->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge WB Western Blot for PIM-1 Centrifuge->WB Curve Generate Melting Curve WB->Curve Chemoproteomics_Workflow Lysate Cell Lysate Incubate Incubate Lysate->Incubate Probe Derivatized Probe Probe->Incubate Click Click Chemistry (Biotinylation) Incubate->Click Capture Capture on Streptavidin Beads Click->Capture Wash Wash Capture->Wash Elute Elute Wash->Elute MS Mass Spectrometry (Protein ID & Quant) Elute->MS

Caption: Conceptual workflow for chemoproteomic profiling.

Data Interpretation and Validation

A high-quality chemical probe should exhibit the following characteristics:

  • Potency: An in vitro IC₅₀ against the target of interest in the nanomolar range.

  • Cellular Activity: The ability to engage the target in cells, as demonstrated by a significant thermal shift in a CETSA experiment.

  • Selectivity: Minimal interaction with other proteins at concentrations relevant for engaging the primary target. Chemoproteomics data should confirm high selectivity for PIM-1.

It is also crucial to include a structurally similar but biologically inactive control compound in cellular experiments to ensure that the observed phenotype is due to the on-target activity of the probe. [4]

Conclusion

(5-Phenylpyridin-3-yl)methanamine dihydrochloride, with its pyridine core, represents a promising starting point for the development of a chemical probe for PIM-1 kinase. The protocols outlined in this guide provide a rigorous framework for the characterization and validation of this and other novel compounds. By systematically assessing potency, target engagement, and selectivity, researchers can develop high-quality chemical probes that will be invaluable for elucidating the complex roles of kinases in health and disease.

References

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

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  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

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  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [Link]

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  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. [Link]

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  • Design and Synthesis of a Pyridine Based Chemosensor: Highly Selective Fluorescent Probe For Pb(2+). ResearchGate. [Link]

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  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]

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  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Design and Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

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Method

Application Note: Handling, Storage, and Protocol Design for (5-Phenylpyridin-3-yl)methanamine Dihydrochloride

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8] (5-Phenylpyridin-3-yl)methanamine dihydrochloride is a bi-aryl primary amine salt commonly utilized as a scaffold in fragment-based drug discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8]

(5-Phenylpyridin-3-yl)methanamine dihydrochloride is a bi-aryl primary amine salt commonly utilized as a scaffold in fragment-based drug discovery (FBDD) and as a ligand precursor in coordination chemistry.[1] Its structural integrity relies heavily on the maintenance of its salt form, which protects the primary amine from oxidative degradation.

Chemical Identity
PropertyDetail
Chemical Name (5-Phenylpyridin-3-yl)methanamine dihydrochloride
CAS Number 1820687-78-2 (Salt form) / 103921-71-7 (Free base)
Molecular Formula C₁₂H₁₂N₂[1][2][3][4] · 2HCl
Molecular Weight ~257.16 g/mol (Salt) / 184.24 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Profile High: Water, DMSO, Methanol | Low: DCM, Hexanes, Diethyl Ether
pKa Estimates Pyridine N: ~5.2 | Primary Amine: ~9.5 (Values shift in salt form)
The "Hygroscopic Trap"

As a dihydrochloride salt, this compound is hygroscopic . The crystal lattice energy is high, but the chloride counter-ions readily attract atmospheric moisture.

  • Risk: Absorption of water leads to stoichiometry errors during weighing (MW shift) and potential hydrolysis of sensitive functionalities if used in strictly anhydrous reactions.

  • Indicator: Clumping or "melting" (deliquescence) of the solid indicates compromised integrity.

Health, Safety, and Environment (HSE)

Hazard Assessment

While specific toxicological data for this exact CAS may be limited, analogous pyridine-methanamine salts dictate the following precautions:

  • Corrosivity/Irritation: The dihydrochloride nature implies that aqueous solutions will be acidic (pH < 4). Direct contact with mucous membranes causes severe irritation.

  • Acute Toxicity: Treat as harmful if swallowed (H302) or inhaled (H332).[5]

  • Sensitization: Primary benzylic-type amines can be skin sensitizers.[1][2]

PPE Requirements[1][11][12][13]
  • Respiratory: N95 mask minimum; fume hood mandatory for handling powders to prevent inhalation of dust.

  • Ocular: Chemical splash goggles.

  • Dermal: Nitrile gloves (double-gloving recommended during solubilization).[1][2]

Storage & Stability Protocol

Core Directive: The stability of the amine is inversely proportional to its exposure to moisture and oxygen.

Long-Term Storage[1][2]
  • Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of potential oxidation and moisture uptake.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined screw caps. Parafilm sealing is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.[1]

Handling Workflow (The "Warm-Up" Rule)

CRITICAL: Do not open a cold vial immediately upon removal from the freezer.

  • Mechanism: Opening a -20°C vial in ambient air causes immediate condensation of atmospheric moisture onto the solid.[1]

  • Protocol: Allow the vial to equilibrate to room temperature (approx. 30-45 mins) inside a desiccator before opening.

Experimental Protocols

Solubilization & Stock Preparation

Objective: Create a stable 100 mM stock solution for biological assays.

Reagents:

  • Dimethyl sulfoxide (DMSO), Anhydrous (≥99.9%)[2]

  • Vortex mixer[1]

  • Argon gas line[1][2]

Procedure:

  • Calculate: For 1 mL of 100 mM stock, weigh 25.7 mg of the dihydrochloride salt.

  • Weighing: Perform weighing quickly. If the balance is not in a glovebox, use a static-free weighing boat and transfer immediately.

  • Dissolution: Add DMSO. The salt may require vigorous vortexing or mild sonication (30s) due to the ionic lattice.

  • Acidic Shift Note: The solution will be acidic. If used in a cellular assay, ensure the dilution factor is high enough (>1:1000) or the buffer capacity is sufficient to neutralize the HCl.

Free-Basing Protocol (For Organic Synthesis)

Objective: Convert the dihydrochloride salt to the reactive free amine for coupling reactions (e.g., amide bond formation).

Rationale: The protonated amine (


) is non-nucleophilic.[1] It must be deprotonated to participate in nucleophilic attacks.

Methodology:

  • Dissolve: Dissolve the salt in a minimum amount of water (approx. 10 mL per gram).

  • Basify: Slowly add saturated aqueous

    
     or 1M NaOH while stirring until pH > 10.
    
    • Observation: The solution may become cloudy as the free base precipitates or oils out.

  • Extract: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentrate: Remove solvent in vacuo. Note: Primary amines can absorb

    
     from air to form carbamates; proceed immediately to the next step.
    

Visualizations

Handling & Storage Logic

This diagram illustrates the critical decision paths for maintaining compound integrity from freezer to bench.

HandlingWorkflow Start Compound Arrival (Ambient/Ice Pack) Inspection Visual Inspection (Clumping = Wet) Start->Inspection Storage Long-Term Storage (-20°C, Amber Vial, Argon) Inspection->Storage Pass Usage Usage Request Storage->Usage WarmUp Equilibration (30 min in Desiccator) Usage->WarmUp CRITICAL STEP Weighing Rapid Weighing (Avoid Humidity) WarmUp->Weighing Solubilization Dissolve (DMSO/Water) Weighing->Solubilization QC QC Check (LCMS/NMR) Solubilization->QC

Figure 1: Critical path for handling hygroscopic amine salts to prevent hydrolytic degradation.

Free-Basing Reaction Scheme

The transformation from the stable storage form (salt) to the reactive form (free base).

FreeBasing Salt Salt Form (2HCl) Stable, Water Soluble Non-Nucleophilic Base Base Addition (Na2CO3 / NaOH) pH > 10 Salt->Base Deprotonation FreeAmine Free Base Reactive Nucleophile Soluble in Organics Base->FreeAmine Phase Change Extraction DCM Extraction & Drying FreeAmine->Extraction Purification

Figure 2: Chemical activation workflow for utilizing the amine in synthesis.[1][2]

Quality Control (QC) & Troubleshooting[2]

System Suitability Test: Before committing valuable reagents to a synthesis involving this compound, run a rapid ¹H-NMR in DMSO-d₆.

  • Check: Look for the integration of the ammonium protons (broad singlet, typically > 8 ppm).

  • Purity: Ensure no extra peaks appear in the aromatic region (6.5 - 9.0 ppm), which would indicate oxidation of the phenyl-pyridine core.[2]

Common Issues:

Symptom Diagnosis Remediation

| Sticky/Gummy Solid | Moisture absorption (Deliquescence) | Recrystallize from Ethanol/Ether or dry under high vacuum over


.[1][2] |
| Yellow Discoloration | Oxidation of amine | Purify via reverse-phase HPLC or use immediately if minor.[1][2] |
| Incomplete Dissolution | Salt lattice effects | Mild heating (40°C) or sonication. Verify pH is acidic (salt form). |

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58166564, (5-Phenylpyridin-3-yl)methanamine. Retrieved from [Link][2]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of (5-Phenylpyridin-3-yl)methanamine dihydrochloride for in vitro assays.

Technical Support Center: (5-Phenylpyridin-3-yl)methanamine Dihydrochloride Welcome to the technical support guide for (5-Phenylpyridin-3-yl)methanamine dihydrochloride. This document provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-Phenylpyridin-3-yl)methanamine Dihydrochloride

Welcome to the technical support guide for (5-Phenylpyridin-3-yl)methanamine dihydrochloride. This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome solubility challenges encountered during in vitro experimentation. Our goal is to ensure you can achieve accurate and reproducible results.

Foundational Understanding: The Chemistry of Your Compound

(5-Phenylpyridin-3-yl)methanamine is a bifunctional molecule containing two basic nitrogen centers: a primary amine on the methanamine group and a pyridine ring nitrogen. The "dihydrochloride" designation indicates that both of these nitrogen atoms are protonated and associated with a chloride counter-ion. This salt form is intentionally designed to enhance aqueous solubility compared to the free base.[1]

However, the solubility of these salts is critically dependent on the pH of the solution.[2][3] In neutral or alkaline environments (like standard PBS at pH 7.4), the protonated amines can lose their charge, converting to the less soluble free base form, which often leads to precipitation.

Caption: pH-dependent equilibrium of the compound.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving the compound directly in PBS (pH 7.4) and it immediately turned cloudy. What went wrong?

This is the most common issue. The compound is supplied as a dihydrochloride salt, which is soluble in acidic conditions. Phosphate-Buffered Saline (PBS) at pH 7.4 is sufficiently alkaline to deprotonate the amine groups, causing the compound to convert to its neutral, poorly soluble free-base form and precipitate out of solution.[4][5]

Q2: What is the recommended starting solvent for making a high-concentration stock solution?

For initial stock solutions, a high-purity, anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is recommended.[6][7] This compound should be highly soluble in 100% DMSO, allowing for the preparation of a concentrated stock (e.g., 10-50 mM) that can be stored for later dilution.

Q3: My compound dissolves perfectly in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. Why?

This is a classic problem of solvent-shifting. While the compound is soluble in the organic DMSO stock, its actual aqueous solubility at the final assay pH may be very low.[4] When the DMSO stock is diluted into the aqueous medium, the DMSO concentration drops dramatically, and the compound is exposed to an environment (high water content, physiological pH) where it is no longer soluble, causing it to crash out.[4][5]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

This is cell-line dependent. As a general rule:

  • Sensitive/Primary Cells: Keep final DMSO concentration ≤ 0.1%.[7]

  • Robust/Immortalized Cell Lines: A final concentration of ≤ 0.5% is often tolerated, though some may handle up to 1%.[7][8][9] It is imperative to run a vehicle control experiment to determine the specific tolerance of your assay system.[8]

Systematic Troubleshooting Guide

Encountering solubility issues is a standard part of drug development. Follow this systematic workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Problem: Compound Precipitates in Aqueous Assay Buffer Prep_Stock Step 1: Prepare High-Conc. Stock in 100% DMSO Start->Prep_Stock Check_pH Step 2: Assess pH Dependence Is the assay pH > 6? Prep_Stock->Check_pH Low_pH_Path Path A: Use an Acidic Buffer System Check_pH->Low_pH_Path Yes High_pH_Path pH modification not feasible Check_pH->High_pH_Path No Final_Check Step 3: Validate Solution Visually inspect for clarity. Confirm no assay interference. Low_pH_Path->Final_Check CoSolvent Path B: Introduce a Co-solvent/ Surfactant High_pH_Path->CoSolvent CoSolvent->Final_Check Success Success: Proceed with Assay Final_Check->Success

Caption: A decision tree for troubleshooting solubility.

Path A: pH Modification (The Preferred Method)

The most effective way to maintain the solubility of an amine hydrochloride is to keep it in a protonated state. This requires an acidic environment.

Causality: The pyridine and primary amine moieties are basic. By maintaining the pH of the final assay solution below their pKa values (a pKa for pyridine is typically around 5.2), the equilibrium will strongly favor the charged, water-soluble, protonated form.[3][10]

When to Use: Ideal for biochemical assays (e.g., enzyme kinetics, binding assays) that are not highly sensitive to pH changes and can be performed in a range of pH 4.0-6.0.

Execution:

  • Buffer Selection: Do not use PBS. Instead, prepare a buffer system with a low pH, such as 50 mM Sodium Citrate (pH 4.5) or Glycine-HCl (pH 3.0).

  • Dilution: Prepare your serial dilutions of the DMSO stock directly into the acidic buffer.

  • Validation: Always run a buffer control in your assay to ensure the low pH itself does not affect the biological outcome.

Path B: Co-solvents and Excipients (For pH-Sensitive Assays)

If your experiment (e.g., most cell-based assays) requires a physiological pH (7.2-7.4), pH modification is not an option. In this case, formulation aids are necessary.

Causality: Co-solvents and surfactants can increase the "apparent solubility" of a compound. They create a more favorable microenvironment in the aqueous solution that can accommodate the less polar, neutral form of the drug, preventing it from aggregating and precipitating.[9][11]

Common Options:

  • Pluronic® F-127 or Tween® 80: Non-ionic surfactants that form micelles to encapsulate hydrophobic compounds.

  • Cyclodextrins (e.g., HP-β-CD): Create inclusion complexes where the hydrophobic drug resides within the cyclodextrin's core.[8]

Execution:

  • Prepare Co-solvent Buffer: Add the chosen excipient to your final assay buffer. For example, prepare cell culture medium containing 0.1% Tween® 80.

  • Dilution Technique: Add the DMSO stock to the vortexing buffer. This rapid mixing is crucial to prevent localized high concentrations of the compound from immediately precipitating.

  • Concentration Limits: Be aware that these agents have their own biological effects. Their concentrations must be kept low and rigorously controlled for in your experiments.

Detailed Experimental Protocols

Protocol 4.1: Preparation of a 10 mM Stock in DMSO
  • Weighing: Accurately weigh approximately 2-5 mg of (5-Phenylpyridin-3-yl)methanamine dihydrochloride (M.W. can be found on the vial or certificate of analysis) and transfer to a sterile, appropriate-sized glass or polypropylene tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube thoroughly for 1-2 minutes.[7]

  • Assisted Dissolution (if needed): If the compound is slow to dissolve, briefly sonicate the sample in a water bath for 5-10 minutes. Gentle warming to 37°C can also be used, but must be done with caution to avoid compound degradation.[7][12]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed tubes to minimize water absorption and repeated freeze-thaw cycles.[7] Store at -20°C or -80°C.

Protocol 4.2: Solubility Testing in Acidic Buffers

This protocol helps determine the maximum soluble concentration in an appropriate aqueous buffer for a biochemical assay.

  • Prepare Buffers: Make 50 mM Sodium Citrate buffer at pH 4.0, 5.0, and 6.0.

  • Serial Dilution: Add 95 µL of each buffer to separate wells of a 96-well plate.

  • Compound Addition: Add 5 µL of the 10 mM DMSO stock to each well (this creates a 500 µM solution with 5% DMSO). Mix well.

  • Observation: Visually inspect for precipitation immediately and after 1 hour against a dark background.

  • Interpretation: The lowest pH buffer that remains clear indicates a suitable condition for your assay. You can perform further dilutions from this buffer to find the working concentration.

Solubility Comparison Table (Example Data)
Solvent SystemFinal Compound Conc.Final DMSO Conc.Observation (t=1 hr)Recommendation
100% DMSO10 mM100%Clear SolutionUse for Master Stock
PBS, pH 7.4100 µM1%Heavy PrecipitateUnsuitable
Sodium Citrate, pH 4.5100 µM1%Clear SolutionRecommended for biochemical assays
DMEM + 10% FBS, pH 7.410 µM0.1%Precipitate visibleRequires formulation
DMEM + 10% FBS + 0.1% Tween® 8010 µM0.1%Clear SolutionUse for cell-based assays

References

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Institutes of Health. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. [Link]

  • Phenyl(pyridin-2-yl)methanamine. (n.d.). PubChem. [Link]

  • Effect of pH on solubility. (2023). Chemistry Stack Exchange. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). National Institutes of Health. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Peptide solvent for cell-based Assay? (2024). ResearchGate. [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. [Link]

  • Pyridine. (n.d.). National Center for Biotechnology Information. [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (n.d.). Royal Society of Chemistry. [Link]

  • 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine. (n.d.). PubChem. [Link]

  • Compound precipitation in high-concentration DMSO solutions. (2014). PubMed. [Link]

  • (3-Fluoro-5-piperidin-1-ylphenyl)methanamine. (n.d.). PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Purifying (5-Phenylpyridin-3-yl)methanamine Dihydrochloride

Welcome to the technical support guide for the purification of (5-Phenylpyridin-3-yl)methanamine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (5-Phenylpyridin-3-yl)methanamine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a key building block in pharmaceutical research, the purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final compounds.

This guide moves beyond simple protocols to explain the underlying chemical principles governing the purification of this specific molecule. We will explore common issues, provide step-by-step troubleshooting, and offer validated methods for assessing purity.

Section 1: Understanding the Core Challenges

The purification of (5-Phenylpyridin-3-yl)methanamine dihydrochloride presents a unique set of challenges primarily stemming from its structure: it is a salt containing two basic centers, the primary aliphatic amine and the pyridine ring nitrogen.

  • High Polarity and Solubility: As a dihydrochloride salt, the molecule is highly polar and typically exhibits high solubility in polar protic solvents (water, methanol, ethanol) and poor solubility in non-polar organic solvents (hexanes, diethyl ether). This can make precipitation and crystallization difficult.[1][2][3]

  • Hygroscopicity: Pyridine-containing compounds and their salts are often hygroscopic, readily absorbing moisture from the atmosphere.[4] This can lead to difficulties in obtaining a dry, crystalline solid and may affect accurate weighing and downstream reactions.

  • Presence of Synthesis-Related Impurities: Impurities often have physical and chemical properties very similar to the target compound, making separation challenging.[5] Common impurities may include starting materials, regioisomers, or byproducts from the reduction of a nitrile or other synthetic precursors.

  • Color Impurities: Crude preparations of aminopyridines are often dark-colored due to aerial oxidation or minor impurities, necessitating decolorization steps.[6][7]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My final product is a sticky oil or gum and refuses to crystallize. What's happening and how can I fix it?

A1: Oiling out is a common problem when the compound's melting point is lower than the temperature of the solution or when impurities are depressing the melting point. As a highly polar salt, it can also form a supersaturated solution that resists crystallization.

Senior Application Scientist's Note: The goal is to gently push the system out of equilibrium to favor crystal lattice formation over amorphous precipitation. Brute-force methods like crashing the product out with a large volume of anti-solvent often trap impurities.

Troubleshooting Steps:

  • Solvent System Re-evaluation: Your current solvent may be too good. If you are using a single solvent like methanol, try a mixed solvent system. Dissolve the crude oil in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and slowly add a less polar "anti-solvent" (e.g., ethyl acetate, acetone, or diethyl ether) dropwise until turbidity persists.[6][8]

  • Reduce Temperature Slowly: After achieving a saturated or slightly turbid solution at an elevated temperature, allow it to cool to room temperature slowly, without disturbance. Once at room temperature, place it in a refrigerator (4°C), and finally in a freezer (-20°C) if necessary. Rapid cooling often leads to oiling.

  • Mechanical Agitation: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.

Q2: My isolated solid is off-white, yellow, or brown. How can I remove the color?

A2: The color is likely due to trace, highly conjugated impurities or oxidation products. Activated carbon is an effective agent for removing such impurities.[9]

Decolorization Protocol:

  • Dissolve the impure, colored compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Allow the solution to cool slightly to prevent violent boiling when the carbon is added.

  • Add a small amount of activated carbon (typically 1-2% by weight of your compound). Caution: Adding too much carbon can significantly reduce your yield due to adsorption of the product.

  • Gently heat the mixture back to boiling for 5-10 minutes with stirring.

  • Perform a hot gravity filtration to remove the activated carbon. This must be done quickly to prevent the product from crystallizing prematurely in the filter funnel. Using a pre-heated funnel is recommended.

  • Allow the clear, hot filtrate to cool and crystallize as usual.

Q3: HPLC analysis still shows significant impurities after recrystallization. What is a more robust purification strategy?

A3: When simple recrystallization fails, it's often because the impurities have very similar solubility profiles to your product. A more effective method involves converting the salt to its free base form, purifying the base, and then converting it back to the clean dihydrochloride salt.

Senior Application Scientist's Note: This strategy works because the free base, (5-Phenylpyridin-3-yl)methanamine, is significantly less polar than its dihydrochloride salt. This dramatic shift in polarity allows for a completely different set of purification conditions (e.g., extraction into organic solvents, silica gel chromatography) that can effectively remove polar impurities left over from the synthesis.

Free Base Purification Workflow:

  • Basification: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath and slowly add a strong base (e.g., 2M NaOH solution) with stirring until the pH is >12. The free base may precipitate or can be extracted.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude free base.

  • Purification of Free Base: The free base can now be purified.

    • Option A (Recrystallization): Recrystallize from a less polar solvent system (e.g., toluene/hexanes).

    • Option B (Chromatography): If it's still impure, purify via column chromatography on silica gel, typically using a gradient of methanol in dichloromethane.

  • Re-formation of the Salt: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount (2.0-2.2 equivalents) of HCl (as a solution in ether, isopropanol, or dioxane) dropwise with vigorous stirring. The pure (5-Phenylpyridin-3-yl)methanamine dihydrochloride will precipitate.

  • Isolation: Collect the solid by filtration, wash with the non-polar solvent (e.g., diethyl ether) to remove excess acid, and dry under vacuum.

Q4: My yield is consistently low. How can I maximize product recovery?

A4: Low yield is often a result of using too much solvent during recrystallization or discarding the mother liquor which still contains a significant amount of dissolved product.

Yield Improvement Strategies:

  • Use Minimal Solvent: During recrystallization, add just enough hot solvent to fully dissolve the solid. Adding a large excess will keep more of your product in solution upon cooling.[9]

  • Optimize Cooling: Ensure the solution is cooled sufficiently to maximize precipitation.

  • Work Up the Mother Liquor: After filtering off your first crop of crystals, concentrate the mother liquor (the remaining solution) by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Section 3: Visual Workflows

General Purification Workflow

This diagram outlines the standard decision-making process for purifying the crude product.

G cluster_0 Initial Purification Crude Crude Dihydrochloride Dissolve Dissolve in minimal hot polar solvent (e.g., EtOH) Crude->Dissolve Charcoal Add Activated Carbon? Dissolve->Charcoal AddCharcoal Add Carbon & Heat Charcoal->AddCharcoal Yes (Colored) Crystallize Cool Slowly to Crystallize Charcoal->Crystallize No (Colorless) HotFilter Hot Gravity Filtration AddCharcoal->HotFilter HotFilter->Crystallize Isolate Isolate by Filtration, Wash with cold solvent/anti-solvent Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry Analyze Analyze Purity (HPLC, NMR) Dry->Analyze

Caption: Standard workflow for recrystallization.

Troubleshooting Crystallization Failure

This decision tree provides a logical path to follow when the product fails to solidify.

G cluster_yes Troubleshooting Oiling Out cluster_no Improving Purity Start Product Oiled Out? Yes Yes Start->Yes No No, but purity is low Start->No Reheat Re-heat to dissolve oil Yes->Reheat Recrystallize Perform second recrystallization No->Recrystallize AddSolvent Add more polar solvent to reduce saturation Reheat->AddSolvent Scratch Scratch flask / Seed AddSolvent->Scratch SlowCool Cool very slowly Scratch->SlowCool FreeBase Use Free-Base Purification Strategy Recrystallize->FreeBase If still impure

Caption: Decision tree for troubleshooting purification.

Section 4: Purity Assessment Methods

It is crucial to use appropriate analytical techniques to confirm both the purity and identity of your final product. No single technique is sufficient.

Technique Purpose Key Strengths Limitations
HPLC (High-Performance Liquid Chromatography) Quantifies purity and detects impurities.[10][11]Highly sensitive to minor impurities; provides quantitative purity data (e.g., 99.5%).Requires a validated method and reference standard for absolute quantification.
¹H NMR (Proton Nuclear Magnetic Resonance) Confirms chemical structure and detects structural impurities.Provides detailed structural information; can detect residual solvents.Not ideal for quantifying purity below ~95% unless using a qNMR method.
LC-MS (Liquid Chromatography-Mass Spectrometry) Identifies impurities by their mass.[12]Provides molecular weight of the main peak and impurity peaks, aiding in their identification.Response factors can vary, making it semi-quantitative without standards.
Titration (Acid-Base) Assays the total amine content.[13]Simple, cost-effective, and accurate for determining the overall salt content.Not specific; cannot distinguish between the product and other basic impurities.
Elemental Analysis (CHN) Confirms the elemental composition and salt form.Provides strong evidence for the correct empirical formula, confirming the dihydrochloride form.Requires a highly pure sample; does not detect impurities with the same formula.

References

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
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  • Allen, C. F. H.; Wolf, C. N. 3-AMINOPYRIDINE. Org. Synth.1950 , 30, 3. [Link]

  • Bhupatiraju, R. V.; et al. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. 2023 . [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Ze-Ruk, G.; et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. 2003 . [Link]

  • Anerao, A.; et al. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Semantic Scholar. [Link]

  • Domasevitch, K. V. How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. 2021 . [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Li, H.; et al. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. 2016 . [Link]

  • EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds - Google P

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Optimization

Technical Support Center: Automated Synthesis &amp; Purification of Heterocyclic Amines

Welcome to the technical support center for automated synthesis and purification of heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are leveraging automated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for automated synthesis and purification of heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are leveraging automated platforms to accelerate their discovery workflows. Heterocyclic amines are foundational scaffolds in medicinal chemistry, and their efficient synthesis and purification are critical bottlenecks in the drug discovery process.

This resource provides in-depth, experience-driven troubleshooting advice to help you overcome common challenges, optimize your protocols, and ensure the integrity of your results. The content is structured to provide rapid answers through FAQs and detailed, evidence-based solutions in the comprehensive troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My automated synthesis reaction is resulting in very low or no desired product. What are the most common initial checks I should perform?

Low yields are a frequent issue stemming from several potential root causes. A systematic check is the most efficient troubleshooting method.[1] Begin by verifying:

  • Reagent Integrity: Confirm the purity and stability of your starting materials and reagents. Many reagents, especially organometallics or complex ligands used in cross-coupling, are sensitive to air and moisture.[1]

  • Solvent Quality: Ensure solvents are anhydrous and of the appropriate grade. The choice of solvent can significantly impact reaction success.[2][3]

  • System Calibration: Double-check that the liquid handling and powder dispensing modules of your automation system are accurately calibrated. Incorrect stoichiometry is a primary cause of reaction failure.

  • Reaction Conditions: Confirm that the temperature, mixing speed, and reaction time are set correctly according to your protocol.[1]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Side product formation is often a challenge, particularly with complex substrates.[4] To enhance selectivity:

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor side reactions that may have a higher activation energy.[4]

  • Catalyst and Ligand Screening: For cross-coupling reactions like the Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand is critical.[5] Screen a small panel of catalysts and ligands to find the optimal combination for your specific substrates.

  • Base Selection: The strength and type of base can dramatically influence the reaction pathway. Weaker bases (e.g., carbonates, phosphates) may be necessary for substrates with sensitive functional groups.[6][7]

Q3: My heterocyclic amine product is showing significant peak tailing during flash chromatography purification. What's causing this and how can I fix it?

Peak tailing is a common problem when purifying basic compounds like amines on standard silica gel.[8][9] The primary cause is the interaction between the basic amine and acidic silanol groups on the silica surface.[10] To mitigate this:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will compete with your product for interaction with the acidic silanol groups.[11]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column, which may be more suitable for your compound.

  • pH Adjustment: For reversed-phase chromatography, operating at a higher pH can improve the peak shape for basic compounds.[12]

Q4: After purification, my final product recovery is very low. Where could my product be lost?

Low recovery post-purification can be due to several factors:

  • Incomplete Elution: Your compound may be too strongly adsorbed to the column.[13] Ensure your elution solvent is strong enough to completely elute the product.

  • Product Instability: The product might be degrading on the stationary phase.[4][14] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.

  • Precipitation: The product may have precipitated on the column or during solvent evaporation. Ensure the collected fractions remain fully dissolved before and during concentration.

In-Depth Troubleshooting Guides

Part 1: Synthesis Stage

A failed or low-yielding reaction in an automated system requires a logical, step-by-step diagnostic approach.

Workflow for Troubleshooting Low Synthesis Yield

G start Low/No Product Detected reagent_check Verify Reagent & Solvent Quality (Purity, Age, Storage) start->reagent_check system_check Check Automation System (Calibration, Dispensing) start->system_check condition_check Review Reaction Conditions (Temp, Time, Atmosphere) start->condition_check reagent_ok Reagents OK? reagent_check->reagent_ok system_ok System OK? system_check->system_ok condition_ok Conditions OK? condition_check->condition_ok reagent_ok->system_check Yes replace_reagents Use Fresh Reagents/Solvents reagent_ok->replace_reagents No system_ok->condition_check Yes recalibrate Recalibrate Liquid/Solid Handlers system_ok->recalibrate No optimize_conditions Systematic Condition Screen (DOE Approach) condition_ok->optimize_conditions No final_analysis Re-run Small Scale Test Reaction condition_ok->final_analysis Yes replace_reagents->final_analysis recalibrate->final_analysis optimize_conditions->final_analysis

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Potential Causes & Solutions

  • Reagent and Solvent Integrity:

    • Causality: Many reagents used in modern cross-coupling reactions (e.g., boronic acids, phosphine ligands, organometallic catalysts) are sensitive to oxygen and moisture. Solvents that are not anhydrous can quench reagents or participate in side reactions.[1]

    • Diagnostic: Analyze starting materials via NMR or LC-MS to confirm their identity and purity. Use a Karl Fischer titrator to check the water content of solvents.

    • Solution: Use freshly opened bottles of high-purity, anhydrous solvents. If using bulk solvent systems, ensure they are properly stored under an inert atmosphere. For sensitive reagents, handle them in a glovebox.

  • Incorrect Stoichiometry due to Automation Error:

    • Causality: Automated liquid handlers can become decalibrated, and solid dispensing units can be affected by the static or particle size of the material, leading to incorrect reagent ratios.

    • Diagnostic: Perform a gravimetric calibration of the liquid handler with the specific solvents used in the reaction. For solid handlers, dispense a set amount multiple times and verify the weight and precision.

    • Solution: Regularly perform and log system calibrations. For particularly viscous liquids or challenging solids, develop specific, optimized dispensing methods.

  • Suboptimal Reaction Conditions:

    • Causality: Heterocyclic amine synthesis, especially via metal-catalyzed cross-coupling, is highly sensitive to the interplay of catalyst, ligand, base, solvent, and temperature.[5][15][16] An "off-the-shelf" procedure may not be optimal for novel substrates.

    • Diagnostic: Use in-situ reaction monitoring (if available) or run a time-course study, taking small aliquots for LC-MS analysis to track the consumption of starting materials and formation of product and byproducts.

    • Solution: Implement a Design of Experiments (DoE) approach to efficiently screen a matrix of conditions (e.g., different ligands, bases, temperatures) on a small scale to identify the optimal reaction parameters.

ParameterCommon Range/OptionsRationale
Temperature Room Temp to 120 °CHigher temperatures can increase reaction rates but may also lead to degradation or side products.[17]
Solvent Toluene, Dioxane, THF, DMESolvent polarity and coordinating ability can dramatically affect catalyst activity and solubility of reagents.[2][3]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄Base strength must be matched to the pKa of the amine and the functional group tolerance of the substrates.[7]
Catalyst/Ligand Various Pd/phosphine combinationsThe steric and electronic properties of the ligand are crucial for the efficiency of the catalytic cycle.[6]

Table 1: Key parameters for optimization of a Buchwald-Hartwig amination reaction.

Impurity profiling is a critical aspect of pharmaceutical development, and minimizing their formation during synthesis is key.[18][19]

Potential Causes & Solutions

  • Homocoupling of Starting Materials:

    • Causality: In palladium-catalyzed reactions, oxidative conditions (often from residual oxygen) can lead to the homocoupling of aryl halides or boronic acids.[6]

    • Diagnostic: Use LC-MS to identify impurities with masses corresponding to dimers of your starting materials.

    • Solution: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Use properly degassed solvents.

  • Competing Side Reactions:

    • Causality: Substrates with multiple reactive sites can lead to undesired products. For example, in a Buchwald-Hartwig reaction, a substrate with both an amine and a phenol could undergo C-O coupling in addition to the desired C-N coupling.[5]

    • Diagnostic: Characterize major byproducts using techniques like NMR and high-resolution mass spectrometry to understand their structure and deduce the competing reaction pathway.

    • Solution: If possible, use protecting groups to block competing reactive sites. Alternatively, screening different catalyst/ligand systems may identify one with higher selectivity for the desired transformation.

  • Product or Starting Material Degradation:

    • Causality: The desired product or one of the starting materials may be unstable under the reaction conditions (e.g., high temperature, strong base).[4]

    • Diagnostic: Monitor the reaction over time by LC-MS. A decrease in the concentration of the desired product after reaching a maximum indicates degradation.

    • Solution: Attempt the reaction under milder conditions (lower temperature, weaker base).[4] If degradation is unavoidable, it may be necessary to redesign the synthetic route.

Part 2: Purification Stage

The basicity of heterocyclic amines presents a unique challenge for purification by normal-phase flash chromatography on silica gel.

Workflow for Optimizing Amine Purification

G start Poor Separation / Peak Tailing check_loading Review Sample Loading Technique start->check_loading check_mobile_phase Analyze Mobile Phase Composition start->check_mobile_phase check_stationary_phase Evaluate Stationary Phase Choice start->check_stationary_phase loading_issue Overload or Poor Solubility? check_loading->loading_issue mobile_phase_issue No Basic Modifier? check_mobile_phase->mobile_phase_issue stationary_phase_issue Using Standard Silica? check_stationary_phase->stationary_phase_issue loading_issue->check_mobile_phase No reduce_load Reduce Sample Load / Use Pre-adsorption loading_issue->reduce_load Yes mobile_phase_issue->check_stationary_phase No add_modifier Add 0.1-1% Triethylamine or Ammonia mobile_phase_issue->add_modifier Yes change_column Switch to Alumina, Amine-Functionalized Silica, or C18 stationary_phase_issue->change_column Yes success Achieve Good Separation reduce_load->success add_modifier->success change_column->success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Phenylpyridine Derivatives in Drug Discovery

The phenylpyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow for versatile interactions with a wide r...

Author: BenchChem Technical Support Team. Date: February 2026

The phenylpyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, making it a cornerstone in modern medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various phenylpyridine analogues, offering a comparative perspective on how subtle molecular modifications influence their therapeutic potential across different disease areas. We will delve into specific examples, supported by experimental data, to elucidate the chemical principles governing their efficacy and selectivity.

The Phenylpyridine Core: A Versatile Pharmacophore

The fundamental structure of a phenylpyridine consists of a pyridine ring directly attached to a phenyl ring. The relative positions of these two rings, along with the nature and placement of various substituents, dictate the molecule's overall shape, polarity, and ability to engage with specific biological targets. This guide will explore analogues based on the connectivity of the phenyl and pyridine rings (e.g., 2-phenylpyridine, 3-phenylpyridine, etc.) and the impact of substitutions on their activity.

Phenylpyridine Analogues as c-Met Kinase Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Dysregulation of its signaling pathway is implicated in tumor growth, metastasis, and angiogenesis. A series of 2-amino-5-aryl-3-benzylthiopyridine derivatives have been designed and evaluated as potent c-Met inhibitors[1].

The core scaffold consists of a pyridine ring with an amino group at the 2-position, a benzylthio group at the 3-position, and a phenyl group at the 5-position. Optimization of this scaffold has led to the identification of highly potent inhibitors[1].

  • Substitution on the 5-Phenyl Ring: Modifications to the phenyl ring at the 5-position of the pyridine core significantly impact inhibitory activity.

  • Chirality of the Benzylthio Side Chain: The stereochemistry of the benzylic carbon in the 3-benzylthio moiety plays a crucial role in potency. The (R)-enantiomer of certain analogues has demonstrated significantly higher activity[1].

Compound5-Phenyl Ring Substitution3-Benzylthio Moietyc-Met IC50 (nM)[1]
(R)-10b Unsubstituted(R)-alpha-methylbenzyl7.7
(S)-10b Unsubstituted(S)-alpha-methylbenzyl>1000
9a UnsubstitutedBenzyl25

A typical in vitro kinase assay to determine the IC50 values for these compounds would involve the following steps:

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a 96-well plate, add the c-Met enzyme, the peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Phenylpyridine Derivatives as Dual Inhibitors of Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1) for Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key factor in the pathogenesis of gout. A promising therapeutic strategy involves the dual inhibition of xanthine oxidase (XOR), which produces uric acid, and urate transporter 1 (URAT1), which is involved in its renal reabsorption. A novel series of 3-phenyl substituted pyridine derivatives has been developed to achieve this dual activity[2].

The design of these dual inhibitors was based on virtual screening and subsequent optimization. The core scaffold features a pyridine ring with a phenyl substituent at the 3-position.

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for modulating the inhibitory activity against both XOR and URAT1.

  • Substitution on the 3-Phenyl Ring: Modifications to the phenyl ring at the 3-position of the pyridine core influence the potency and selectivity of the compounds.

CompoundXOR IC50 (µM)[2]URAT1 IC50 (µM)[2]
I7 0.037546.70
II11 Not specifiedNot specified
II15 0.00612.90
Febuxostat (Reference) 0.008-
Benzbromarone (Reference) -27.04

G cluster_0 In Vitro Screening Cascade A Compound Library of 3-Phenylpyridine Derivatives B Xanthine Oxidase (XOR) Inhibition Assay A->B Primary Screen C URAT1 Inhibition Assay A->C Primary Screen D Identify Dual Inhibitors B->D C->D E Lead Optimization D->E SAR Analysis

Caption: Workflow for identifying dual inhibitors of XOR and URAT1.

5-Substituted Pyridine Analogues as Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in various physiological processes in the central nervous system (CNS). Modulators of nAChRs have therapeutic potential for treating neurological and psychiatric disorders. A study on 5-substituted pyridine analogues explored the impact of bulky substituents on their binding affinity to nAChRs[3].

This series of analogues features a pyridine ring with various bulky substituents, such as phenyl, substituted phenyl, or heteroaryl groups, at the 5-position.

  • Steric Influence of the 5-Substituent: The introduction of bulky groups at the C5 position of the pyridine ring was investigated to understand its effect on CNS binding affinity. The results showed that these substitutions were well-tolerated, with some analogues exhibiting very high binding affinities[3].

Compound5-SubstituentnAChR Binding Ki (nM)[3]
1 (Reference) Unsubstituted0.15
Analogue Range Phenyl, substituted phenyl, heteroaryl0.055 to 0.69

G cluster_0 nAChR Signaling A Acetylcholine or Nicotinic Agonist B Binds to nAChR A->B C Conformational Change B->C D Ion Channel Opens C->D E Influx of Na+ and Ca2+ D->E F Membrane Depolarization E->F G Cellular Response F->G

Caption: Simplified signaling pathway of nAChR activation.

Concluding Remarks

The phenylpyridine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. The examples presented in this guide illustrate the remarkable versatility of this chemical entity and underscore the power of systematic structure-activity relationship studies. By carefully manipulating the substitution patterns on both the phenyl and pyridine rings, medicinal chemists can fine-tune the pharmacological properties of these molecules to achieve high potency and selectivity for a diverse array of biological targets. Future research in this area will undoubtedly lead to the discovery of new and improved drugs for a wide range of human diseases.

References

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & medicinal chemistry letters, 11(5), 631–633. [Link]

  • Yang, C., Cai, H., Zhu, X., Zhang, L., & Li, J. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European journal of medicinal chemistry, 271, 116407. [Link]

  • Wang, Y., Cai, H., Weng, Q., Liu, Y., Li, Z., & Li, J. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & medicinal chemistry, 21(21), 6573–6584. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of (5-Phenylpyridin-3-yl)methanamine dihydrochloride as a Putative PIM-1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activity of the novel compound (5-Phenylpyridin-3-yl)methanamine dihydrochloride with estab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the novel compound (5-Phenylpyridin-3-yl)methanamine dihydrochloride with established PIM-1 kinase inhibitors. This document is intended to serve as a technical resource, offering detailed experimental protocols and comparative data to support further investigation and drug development efforts.

Introduction: The Rationale for Investigating (5-Phenylpyridin-3-yl)methanamine dihydrochloride as a PIM-1 Inhibitor

The proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are implicated in the regulation of cell cycle progression, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases, particularly PIM-1, is associated with a variety of hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[3][4] The pyridine scaffold is a key pharmacophore in a multitude of biologically active compounds, including several known kinase inhibitors.[3][5] The structural features of (5-Phenylpyridin-3-yl)methanamine dihydrochloride, which incorporates a phenylpyridine core, suggest its potential as a novel PIM-1 kinase inhibitor.

This guide will explore the hypothetical in vitro and in vivo activity of (5-Phenylpyridin-3-yl)methanamine dihydrochloride, comparing it with two well-characterized pan-PIM kinase inhibitors, LGB321 and AZD1208. The objective is to provide a framework for evaluating its potential as a therapeutic agent and to illustrate the critical process of establishing an in vitro-in vivo correlation (IVIVC).

In Vitro Evaluation: Assessing PIM-1 Kinase Inhibition and Cellular Activity

The initial assessment of a putative kinase inhibitor involves determining its direct enzymatic inhibition and its effect on cancer cell viability.

Biochemical Assay: PIM-1 Kinase Inhibition

A luminescent kinase assay is a robust method for quantifying the enzymatic activity of PIM-1 in the presence of an inhibitor.[6] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Reagent Preparation:

    • Prepare a kinase buffer solution.

    • Dilute recombinant human PIM-1 enzyme, a suitable substrate peptide (e.g., S6K substrate), and ATP to their optimal concentrations in the kinase buffer.

    • Prepare serial dilutions of (5-Phenylpyridin-3-yl)methanamine dihydrochloride, LGB321, and AZD1208 in the kinase buffer containing 5% DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of each inhibitor dilution.

    • Add 2 µL of the PIM-1 enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound by fitting the data to a dose-response curve.

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
(5-Phenylpyridin-3-yl)methanamine dihydrochloride1515045
LGB321Potent inhibitor of all three PIM kinases[7]Potent inhibitor of all three PIM kinases[7]Potent inhibitor of all three PIM kinases[7]
AZD1208<5<5<5

Note: Data for (5-Phenylpyridin-3-yl)methanamine dihydrochloride is illustrative.

Cellular Assay: Anti-proliferative Activity in Hematological Cancer Cell Lines

To determine if the enzymatic inhibition translates to a cellular effect, the anti-proliferative activity of the compounds is assessed in cancer cell lines known to overexpress PIM-1, such as the acute myeloid leukemia (AML) cell line MOLM-16.[8]

  • Cell Culture:

    • Culture MOLM-16 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a predetermined density.

    • Treat the cells with serial dilutions of (5-Phenylpyridin-3-yl)methanamine dihydrochloride, LGB321, and AZD1208 for 48 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to a vehicle control.

    • Determine the half-maximal growth inhibitory concentration (GI50) for each compound.

CompoundMOLM-16 GI50 (nM)
(5-Phenylpyridin-3-yl)methanamine dihydrochloride250
LGB321Active in multiple myeloma cell lines[9]
AZD1208<150

Note: Data for (5-Phenylpyridin-3-yl)methanamine dihydrochloride is illustrative.

In Vivo Evaluation: Assessing Anti-tumor Efficacy in a Xenograft Model

In vivo studies are crucial to evaluate the therapeutic potential of a compound in a living organism.[10] A xenograft model using human cancer cells implanted in immunodeficient mice is a standard preclinical model.[11]

Experimental Protocol: MOLM-16 Xenograft Model[8]
  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID).

    • Subcutaneously implant MOLM-16 cells into the flank of each mouse.

    • Monitor tumor growth until tumors reach a specified volume (e.g., 150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups: vehicle control, (5-Phenylpyridin-3-yl)methanamine dihydrochloride, LGB321, and AZD1208.

    • Administer the compounds orally once daily for a specified duration (e.g., 14 days).

  • Efficacy Assessment:

    • Measure tumor volume twice weekly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

CompoundDose (mg/kg, p.o.)Tumor Growth Inhibition (%)
(5-Phenylpyridin-3-yl)methanamine dihydrochloride5065
LGB321-Effective in an AML xenograft model[12]
AZD120830Inhibits tumor growth in MOLM-16 xenografts[8]

Note: Data for (5-Phenylpyridin-3-yl)methanamine dihydrochloride is illustrative.

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap Between Bench and Clinic

Establishing a correlation between in vitro activity and in vivo efficacy is a cornerstone of drug development.[13] For kinase inhibitors, this often involves correlating cellular potency (GI50) with the plasma concentrations required for anti-tumor activity in vivo.

A successful IVIVC allows for the prediction of clinical outcomes based on preclinical data and can guide dose selection for human trials.

Conceptual Framework for IVIVC

The relationship between the in vitro cellular potency and the in vivo drug exposure required for efficacy can be modeled. This involves pharmacokinetic (PK) and pharmacodynamic (PD) modeling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its concentration-dependent effects on the target.

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_IVIVC IVIVC Modeling invitro_assay Biochemical & Cellular Assays ic50_gi50 Determine IC50 & GI50 invitro_assay->ic50_gi50 ivivc_model Develop IVIVC Model ic50_gi50->ivivc_model In Vitro Potency invivo_model Xenograft Model pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) invivo_model->pk_pd efficacy Measure Tumor Growth Inhibition (TGI) pk_pd->efficacy pk_pd->ivivc_model Drug Exposure efficacy->ivivc_model In Vivo Efficacy prediction Predict Human Dose & Efficacy ivivc_model->prediction

Sources

Validation

Comparative Benchmarking of (5-Phenylpyridin-3-yl)methanamine dihydrochloride Against Established Neuroprotective Agents

A Methodological Guide for Preclinical Evaluation Authored by: [Your Name/Lab Name] Date: February 3, 2026 Abstract The relentless progression of neurodegenerative diseases necessitates the urgent discovery and validatio...

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Guide for Preclinical Evaluation

Authored by: [Your Name/Lab Name]

Date: February 3, 2026

Abstract

The relentless progression of neurodegenerative diseases necessitates the urgent discovery and validation of novel neuroprotective agents. This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, (5-Phenylpyridin-3-yl)methanamine dihydrochloride, against two clinically relevant neuroprotective agents: Edaravone and Nimodipine. We present a detailed, multi-tiered experimental strategy encompassing in vitro models of neuronal injury, assays for cell viability, apoptosis, oxidative stress, and mitochondrial function. The objective is to equip researchers in drug development with a robust, self-validating methodology to rigorously assess the neuroprotective potential of new chemical entities.

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. While current therapeutic strategies often focus on symptomatic relief, there is a critical need for disease-modifying therapies that can slow or halt the degenerative process.

(5-Phenylpyridin-3-yl)methanamine dihydrochloride is a novel small molecule with a chemical structure that suggests potential interaction with neurological targets. Its pyridinyl and phenyl moieties are present in various CNS-active compounds. However, its efficacy and mechanism of action remain uncharacterized. This guide outlines a systematic approach to evaluate its neuroprotective profile in direct comparison to established agents with distinct mechanisms of action:

  • Edaravone: A potent free radical scavenger, approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries. Its primary mechanism is the attenuation of oxidative stress.

  • Nimodipine: A dihydropyridine L-type calcium channel blocker used to prevent cerebral vasospasm after subarachnoid hemorrhage. It mitigates neuronal damage by preventing excessive calcium influx, a key event in excitotoxicity.

This comparative framework will allow for a nuanced understanding of the potential therapeutic window and mechanistic basis of (5-Phenylpyridin-3-yl)methanamine dihydrochloride.

Experimental Design: A Multi-Parametric Approach to Benchmarking

Our proposed evaluation is structured around a series of in vitro experiments designed to model key aspects of neurodegeneration. The SH-SY5Y human neuroblastoma cell line will be used as the primary model due to its dopaminergic phenotype and extensive use in neurotoxicity studies.

In Vitro Models of Neuronal Injury

To simulate different facets of neurodegenerative pathology, we will employ two distinct injury models:

  • Oxidative Stress-Induced Injury: Cells will be exposed to 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons through the generation of reactive oxygen species (ROS), mimicking pathological processes in Parkinson's disease.

  • Excitotoxicity-Induced Injury: Cells will be treated with L-glutamic acid to induce excitotoxicity, a process implicated in ischemic stroke and other neurodegenerative conditions where excessive glutamate receptor activation leads to neuronal death.

This dual-model approach allows for the dissection of the candidate compound's efficacy against different pathological insults.

Experimental Workflow

The overall experimental workflow is depicted below. This design ensures that data from multiple assays can be integrated to build a comprehensive profile of each compound.

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Pre-treatment & Insult cluster_2 Phase 3: Endpoint Analysis A SH-SY5Y Cell Seeding B Differentiation with Retinoic Acid A->B C Pre-treatment with: - Vehicle - (5-Phenylpyridin-3-yl)methanamine dihydrochloride - Edaravone - Nimodipine B->C D Induction of Neuronal Injury: - 6-OHDA (Oxidative Stress) - Glutamate (Excitotoxicity) C->D E Cell Viability Assays (MTT, LDH) D->E F Apoptosis Assay (TUNEL Staining) D->F G Oxidative Stress Assay (DCFDA-AM) D->G H Mitochondrial Health Assay (JC-1) D->H

Caption: A streamlined workflow for the in vitro benchmarking of neuroprotective compounds.

Methodologies and Protocols

The following section provides detailed, step-by-step protocols for the key experiments.

Cell Culture and Differentiation
  • Cell Line: SH-SY5Y cells (ATCC® CRL-2266™).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: To induce a more neuron-like phenotype, seed cells at a density of 2 x 10⁴ cells/cm² and treat with 10 µM retinoic acid for 5-7 days.

Neuroprotection Assays

For all assays, cells are pre-treated with the test compounds for 2 hours before the addition of the neurotoxin.

This assay measures the metabolic activity of viable cells.

  • Seed differentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treat with various concentrations of (5-Phenylpyridin-3-yl)methanamine dihydrochloride, Edaravone, Nimodipine, or vehicle.

  • Induce injury with 100 µM 6-OHDA or 10 mM glutamate for 24 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Following the treatment protocol described in 3.2.1, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Culture and treat cells on glass coverslips in a 24-well plate.

  • After 24 hours of insult, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Perform TUNEL staining using a commercial kit (e.g., In Situ Cell Death Detection Kit, Roche).

  • Counterstain nuclei with DAPI.

  • Visualize using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

This assay measures intracellular reactive oxygen species (ROS) levels.

  • After pre-treatment with the compounds, load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA-AM) for 30 minutes.

  • Induce injury with 6-OHDA or glutamate for a shorter duration (e.g., 6 hours).

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a microplate reader.

The JC-1 probe is used to assess mitochondrial health. In healthy mitochondria, JC-1 forms aggregates that fluoresce red, while in depolarized mitochondria, it remains as monomers that fluoresce green.

  • Following treatment, incubate cells with 10 µM JC-1 for 20 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure both red (excitation 560 nm, emission 595 nm) and green (excitation 485 nm, emission 535 nm) fluorescence.

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Hypothetical Comparative Data

The following tables summarize the expected outcomes from the proposed experiments, providing a basis for comparing the neuroprotective efficacy of the compounds.

Table 1: Effect of Compounds on Cell Viability (MTT Assay) in 6-OHDA Model

CompoundConcentration (µM)Cell Viability (% of Control)
Vehicle-45.2 ± 3.1
(5-Phenylpyridin-3-yl)methanamine dihydrochloride155.8 ± 4.2
1072.5 ± 5.5
5078.1 ± 4.9
Edaravone1075.3 ± 6.0
Nimodipine1050.1 ± 3.8

Table 2: Effect of Compounds on Apoptosis (TUNEL Assay) in Glutamate Model

CompoundConcentration (µM)TUNEL-Positive Cells (%)
Vehicle-68.4 ± 5.9
(5-Phenylpyridin-3-yl)methanamine dihydrochloride1045.2 ± 4.7
Edaravone1055.9 ± 5.1
Nimodipine1038.7 ± 4.0

Table 3: Effect of Compounds on Intracellular ROS Levels (DCFDA-AM Assay) in 6-OHDA Model

CompoundConcentration (µM)ROS Levels (% of 6-OHDA)
6-OHDA Control-100
(5-Phenylpyridin-3-yl)methanamine dihydrochloride1062.1 ± 7.3
Edaravone1051.5 ± 6.8
Nimodipine1092.4 ± 8.5

Mechanistic Insights and Signaling Pathways

Based on the hypothetical data, (5-Phenylpyridin-3-yl)methanamine dihydrochloride appears to offer protection in both oxidative stress and excitotoxicity models, suggesting a potentially multifaceted mechanism of action. Edaravone shows strong efficacy against oxidative stress but is less effective in the excitotoxicity model. Conversely, Nimodipine is expected to perform well against glutamate-induced injury but not against 6-OHDA.

The following diagram illustrates the distinct signaling pathways targeted by the benchmark agents and the potential points of intervention for our test compound.

G cluster_0 Neurotoxic Insults cluster_1 Cellular Stress Pathways cluster_2 Points of Therapeutic Intervention insult1 6-OHDA ros ↑ Reactive Oxygen Species (ROS) insult1->ros insult2 Glutamate ca2 ↑ Intracellular Ca²⁺ insult2->ca2 mito Mitochondrial Dysfunction ros->mito ca2->mito apoptosis Apoptosis Cascade mito->apoptosis edaravone Edaravone (Radical Scavenger) edaravone->ros Inhibits nimodipine Nimodipine (Ca²⁺ Channel Blocker) nimodipine->ca2 Inhibits test_compound (5-Phenylpyridin-3-yl)methanamine dihydrochloride (Hypothesized Multi-target Action) test_compound->ros Inhibits? test_compound->mito Protects?

Caption: Targeted signaling pathways of benchmark and test neuroprotective agents.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of (5-Phenylpyridin-3-yl)methanamine dihydrochloride as a potential neuroprotective agent. The head-to-head comparison with Edaravone and Nimodipine allows for a clear positioning of its efficacy against distinct pathological mechanisms.

Positive and compelling results from these in vitro studies would warrant further investigation, including:

  • In Vivo Efficacy: Testing in animal models of Parkinson's disease (e.g., MPTP-induced) or ischemic stroke (e.g., middle cerebral artery occlusion).

  • Pharmacokinetic and Safety Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

  • Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the specific molecular targets of (5-Phenylpyridin-3-yl)methanamine dihydrochloride.

By following a systematic and rigorous benchmarking process, the therapeutic potential of novel candidates can be efficiently and effectively evaluated, accelerating the development of next-generation neuroprotective therapies.

References

  • Edaravone. PubChem, National Center for Biotechnology Information. [Link]

  • Nimodipine. PubChem, National Center for Biotechnology Information. [Link]

  • TUNEL Assay Protocol. Roche. [Link]

Comparative

Assessing the therapeutic potential of (5-Phenylpyridin-3-yl)methanamine dihydrochloride

Publish Comparison Guide: Therapeutic Potential of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride Executive Summary (5-Phenylpyridin-3-yl)methanamine dihydrochloride (CAS: 1820687-78-2) is a specialized pyridine-based...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Therapeutic Potential of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride

Executive Summary

(5-Phenylpyridin-3-yl)methanamine dihydrochloride (CAS: 1820687-78-2) is a specialized pyridine-based scaffold that has recently emerged as a critical pharmacophore in epigenetic cancer therapy. While historically utilized as a chemical building block for kinase and amine oxidase inhibitors, its therapeutic value has surged with the discovery of its derivatives as highly selective Protein Arginine Methyltransferase 6 (PRMT6) inhibitors.

This guide assesses the compound's performance as a "privileged scaffold" for drug discovery, specifically focusing on its role in generating the lead compound a25 (PRMT6-IN-3) , and compares its efficacy against first-generation methyltransferase inhibitors.

Compound Profile & Mechanism of Action[2][3][4]

Chemical Identity
  • IUPAC Name: 1-(5-phenylpyridin-3-yl)methanamine dihydrochloride

  • Core Structure: 3-aminomethylpyridine (3-picolylamine) substituted with a phenyl group at the C5 position.

  • Role: Pharmacophore scaffold; precursor to sulfonamide/amide derivatives.

Primary Mechanism: Selective PRMT6 Inhibition

The therapeutic potency of this scaffold lies in its ability to selectively target PRMT6, a type I arginine methyltransferase overexpressed in gastric, lung, and bladder cancers.

  • The Selectivity Filter: Unlike broad-spectrum PRMT inhibitors (e.g., MS023), derivatives of this scaffold exploit a unique structural feature of PRMT6. The (5-phenylpyridin-3-yl)methanamine moiety fits into the substrate pocket where the pyridine nitrogen forms a critical hydrogen bond with Glu49 —a residue unique to PRMT6 (other PRMTs typically possess other residues at this position).

  • Epigenetic Silencing: By inhibiting PRMT6, the scaffold prevents the asymmetric dimethylation of Histone H3 at Arginine 2 (H3R2me2a). This methylation mark typically silences tumor suppressor genes; its removal restores their expression, triggering apoptosis.

Secondary Mechanism: Amine Oxidase Modulation

The parent core, 3-picolylamine, is a known inhibitor of diamine oxidase (DAO) and lysyl oxidase (LOX). The 5-phenyl substitution alters lipophilicity and steric bulk, potentially redirecting activity toward specific semicarbazide-sensitive amine oxidases (SSAO/VAP-1), which are relevant in inflammation and fibrosis, though this remains a secondary application compared to the PRMT6 breakthrough.

Visualization: The PRMT6 Inhibition Pathway[3]

The following diagram illustrates how the (5-Phenylpyridin-3-yl)methanamine scaffold (as part of inhibitor a25 ) disrupts oncogenic signaling.

PRMT6_Pathway Scaffold (5-Phenylpyridin-3-yl)methanamine (Scaffold) Inhibitor Derivative 'a25' (PRMT6-IN-3) Scaffold->Inhibitor Chemical Synthesis PRMT6 PRMT6 Enzyme (Active) Inhibitor->PRMT6 INHIBITS Glu49 Glu49 Residue (Selectivity Filter) Inhibitor->Glu49 H-Bond Binding H3R2 Histone H3 Arg2 (Substrate) PRMT6->H3R2 Catalyzes Methylation Asymmetric Dimethylation (H3R2me2a) PRMT6->Methylation Blocked Glu49->PRMT6 Allosteric/Active Site Blockade H3R2->Methylation Normal Oncogenic Flow GeneSilencing Tumor Suppressor Silencing (e.g., p21) Methylation->GeneSilencing TumorGrowth Tumor Proliferation & Metastasis GeneSilencing->TumorGrowth Apoptosis Apoptosis Induction (Therapeutic Effect) GeneSilencing->Apoptosis Reversal (Gene Activation)

Caption: Mechanism of Action: The scaffold enables selective binding to PRMT6 via Glu49, blocking H3R2 methylation and restoring tumor suppressor activity.

Comparative Performance Analysis

The following table compares the (5-Phenylpyridin-3-yl)methanamine-derived inhibitor (a25 ) against standard PRMT inhibitors.

Feature(5-Phenylpyridin-3-yl)methanamine Derivative (a25) MS023 (Type I PRMT Inhibitor)EPZ020411 (PRMT6 Inhibitor)
Primary Target PRMT6 (Highly Selective)Pan-Type I PRMTs (PRMT1, 3, 4, 6, 8)PRMT6
Selectivity Profile >25-fold vs PRMT1/8>50-fold vs PRMT3/4/5/7Low (Broad spectrum)Moderate
Binding Mechanism Glu49 H-bond (Unique to PRMT6)Substrate competitiveSubstrate competitive
IC50 (Enzymatic) ~192 nM ~10-30 nM (Potent but non-selective)~200-300 nM
Cellular Potency High (HCC827, MDA-MB-435)High, but with off-target toxicityModerate
Therapeutic Focus Gastric & Lung Cancer (Solid Tumors)Research Tool (General Epigenetics)Research Tool

Key Insight: While MS023 is more potent in absolute terms, its lack of selectivity leads to broader toxicity. The (5-Phenylpyridin-3-yl)methanamine scaffold provides the structural specificity required for a clinical candidate by utilizing the Glu49 interaction.

Experimental Protocols

To validate the therapeutic potential of this scaffold in a research setting, the following protocols are recommended.

Protocol A: Synthesis of Sulfonamide Derivatives (General Workflow)

Rationale: The dihydrochloride salt must be converted to the free amine to react with sulfonyl chlorides, generating the active "a25-like" inhibitors.

  • Neutralization: Dissolve (5-Phenylpyridin-3-yl)methanamine dihydrochloride (1 eq) in DCM. Add Triethylamine (3 eq) to liberate the free amine.

  • Coupling: Add the appropriate sulfonyl chloride (1.1 eq) at 0°C. Stir at room temperature for 4–6 hours.

  • Purification: Wash with water/brine. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Verification: Confirm structure via 1H-NMR (look for the diagnostic singlet of the methylene group attached to the pyridine ring).

Protocol B: PRMT6 Methylation Inhibition Assay

Rationale: Quantifies the scaffold's ability to block enzymatic activity.

  • Reagents: Recombinant PRMT6 enzyme, Histone H3 peptide substrate, 3H-SAM (S-adenosyl-L-methionine).

  • Incubation: Mix PRMT6 (50 nM) with the test compound (0.1 nM – 10 µM) in assay buffer (20 mM Tris-HCl pH 8.0). Incubate for 15 mins.

  • Reaction: Initiate by adding H3 peptide and 3H-SAM. Incubate for 60 mins at 30°C.

  • Detection: Stop reaction with TCA. Transfer to filter paper, wash, and measure 3H incorporation via scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Therapeutic Potential Assessment

Oncology (High Potential)

The derivative a25 has demonstrated significant antiproliferative activity in:

  • Lung Cancer (HCC827): IC50 ≈ 9.84 µM.[1]

  • Breast Cancer (MDA-MB-435): Significant apoptosis induction at 40 µM.[1]

  • Gastric Cancer: Inhibition of tumor growth via the PRMT6-dependent pathway.[2]

  • Validation: The scaffold's ability to induce apoptosis is dose-dependent and correlates with the reduction of cellular H3R2me2a levels.

Future Directions
  • Fragment-Based Drug Design (FBDD): The small molecular weight (MW ~184 for the free amine) and rigid biaryl structure make it an ideal "fragment" for growing into larger, more potent kinase or oxidase inhibitors.

  • Combination Therapy: Due to its epigenetic mechanism, inhibitors based on this scaffold show synergy with immune checkpoint inhibitors (e.g., anti-PD-L1) in pancreatic cancer models.

References

  • Zhang, Q., Cao, J., Zhang, Y., & Li, L. (2023). Design, synthesis and evaluation of antitumor activity of selective PRMT6 inhibitors. European Journal of Medicinal Chemistry, 247, 115032. Link

  • Wang, B., Ding, D., Zhang, X., & Yu, Z. (2023).[3] The Role of Protein Arginine Methyltransferases in Pathogenesis and Treatment of Digestive System Carcinoma. Molecular Cancer Therapeutics, 22(8), 899–909. Link

  • MedChemExpress. (n.d.). PRMT6-IN-3 (Compound a25) Product Information. Link

  • BLD Pharm. (n.d.). (5-Phenylpyridin-3-yl)methanamine dihydrochloride Product Data (CAS 1820687-78-2).[4][5] Link

Sources

Validation

Publish Comparison Guide: Reproducibility &amp; Performance of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride

Executive Summary: The Structural Anchor in Kinase Discovery In the landscape of medicinal chemistry, (5-Phenylpyridin-3-yl)methanamine dihydrochloride serves as a critical "privileged scaffold."[1][2] It bridges the lip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Anchor in Kinase Discovery

In the landscape of medicinal chemistry, (5-Phenylpyridin-3-yl)methanamine dihydrochloride serves as a critical "privileged scaffold."[1][2] It bridges the lipophilic phenyl ring (often occupying hydrophobic pockets in kinases like p38


 or VEGFR) with a polar amine handle for diversification.[2]

However, reproducibility issues with this building block frequently stem from its salt form stoichiometry and protonation state .[2] Unlike simple benzylamines, the pyridine ring introduces a secondary basic center.[2] This guide objectively compares the Dihydrochloride (2HCl) form against the Free Base and Monohydrochloride alternatives, providing a validated protocol to ensure consistent coupling yields and biological data.[2]

Part 1: Comparative Analysis – Salt Form vs. Free Base[1]

The choice of the dihydrochloride salt is not arbitrary; it is a deliberate engineering decision to maximize shelf-life and handling precision.[1][2] However, it imposes specific demands on the experimental protocol.[2]

Table 1: Physicochemical Performance Matrix[1][2]
FeatureDihydrochloride (2HCl) Free Base Monohydrochloride (HCl)
CAS Number 1820687-78-2103921-71-7N/A (Unstable intermediate)
Storage Stability High (Years at RT).[1][2] Resistant to oxidation.[2]Low . Prone to

-oxidation and carbonate formation (

absorption).[1][2]
Moderate . Hygroscopic; variable stoichiometry.[2]
Water Solubility Excellent (>50 mg/mL).[2] Ideal for aqueous buffers.[2]Poor . Requires DMSO/Organic solvents.[2]Good.
Hygroscopicity Moderate.[1][2] Requires desiccation.[2]Low (Oily/Waxy solid).[2]High.
Coupling Reactivity Conditional .[1][2] Requires

eq.[2] base to activate.[2]
High . Immediate reactivity.Conditional (

eq.[2] base).
Reproducibility Score 9/10 (If protocol is followed).4/10 (Purity degrades over time).[2]6/10 (Stoichiometry varies).

Expert Insight: The "Reproducibility Gap" often cited in literature arises when researchers treat the 2HCl salt as a standard amine.[2] The pyridine nitrogen (


) and the methanamine nitrogen (

) are both protonated.[2] Using standard 1.5 equivalent base protocols results in incomplete deprotonation of the reactive amine, leading to stalled reactions and variable yields [1].[2]

Part 2: Experimental Reproducibility Protocols

To guarantee data integrity, the following workflows must be adopted. These protocols address the specific "pH Trap" inherent to pyridine-based diamine salts.[1][2]

Protocol A: The "Stoichiometry Check" for Amide Coupling

Objective: To achieve >95% conversion in library synthesis using the 2HCl salt.

Mechanistic Logic: The reaction requires neutralizing two acidic protons (


) plus the generated acid from the coupling agent.[2] Standard protocols often under-basify, leaving the nucleophile as an unreactive ammonium species (

).[1][2]

Materials:

  • Substrate: (5-Phenylpyridin-3-yl)methanamine dihydrochloride (1.0 eq).

  • Carboxylic Acid: Target scaffold (1.1 eq).[2]

  • Coupling Agent: HATU (1.2 eq).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA.[2] Critical: 4.0 - 5.0 equivalents.

  • Solvent: DMF or NMP (Anhydrous).[2]

Step-by-Step Workflow:

  • Solubilization: Dissolve the 2HCl salt in DMF (0.1 M concentration). The solution will be acidic (pH < 2).[2]

  • Activation (The Critical Step): Add 3.0 equivalents of DIPEA before adding the coupling agent.[2]

    • Validation: Spot on wet pH paper.[2] The "apparent pH" must be > 8.[2] If not, the amine is still protonated.[2]

  • Pre-activation of Acid: In a separate vial, mix the Carboxylic Acid, HATU, and 1.0 equivalent of DIPEA in DMF. Stir for 5 mins.

  • Combination: Add the pre-activated acid mixture to the amine solution.

  • Monitoring: Monitor via LC-MS.

    • Success Criteria: Disappearance of the amine peak (M+H = 185.[2]1) within 1 hour.

    • Failure Mode: If starting material persists > 4 hours, add 1.0 eq additional DIPEA.[2]

Protocol B: Purification & Salt Exchange for Biological Assays

Objective: Removing toxic coupling reagents and normalizing the salt form for IC50 assays.

When screening for kinase inhibition (e.g., Kv1.5 or p38 MAP kinase), residual DIPEA or TFA salts can skew potency data.

  • Workup: Dilute reaction with EtOAc, wash with saturated

    
      (
    
    
    
    ) to remove acidic byproducts.
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Salt Normalization (Optional but Recommended):

    • Dissolve the free base product in MeOH.

    • Add 1.05 eq of 1M HCl in ether.[2]

    • Precipitate with

      
       to isolate the clean Mono- or Dihydrochloride salt of the final drug candidate.[1][2]
      
    • Reasoning: This ensures the biological assay tests a water-soluble, defined species, reducing false negatives due to precipitation in the assay buffer [2].

Part 3: Mechanistic Visualization

The following diagram illustrates the "pH Trap" – the most common cause of experimental failure with this specific building block.

G Start Reagent: (5-Phenylpyridin-3-yl) methanamine 2HCl Base1 Add 1-2 eq Base (Standard Protocol) Start->Base1 Under-basification Base2 Add >4 eq Base (Correct Protocol) Start->Base2 Full Neutralization State1 Pyridine Deprotonated Amine Protonated (NH3+) Base1->State1 State2 Fully Free Base (NH2 Reactive) Base2->State2 Coupling Add Activated Carboxylic Acid State1->Coupling State2->Coupling Fail FAILURE: <10% Yield (Nucleophile Blocked) Coupling->Fail From State 1 Success SUCCESS: >95% Yield (Amide Bond Formed) Coupling->Success From State 2

Caption: The "pH Trap" in pyridine-amine coupling. Insufficient base leaves the primary amine protonated (


), preventing reaction despite the pyridine ring being neutral.

Part 4: Application in Drug Discovery[1]

This scaffold is particularly relevant in the design of Type II Kinase Inhibitors and Ion Channel Blockers .[2]

  • Case Study: Kv1.5 Inhibition Research into atrial fibrillation treatments often utilizes phenyl-pyridine scaffolds to achieve selectivity over hERG channels.[1][2][3] The 5-phenyl group provides steric bulk that fits into the hydrophobic pocket of the Kv1.5 pore, while the methanamine linker allows for the attachment of a "tail" group that interacts with the channel vestibule [3].[2]

  • Reproducibility Check: When synthesizing these analogs, variations in the phenyl ring substitution (e.g., 5-phenyl vs 5-(3-fluorophenyl)) significantly alter the solubility of the starting material.[1] The 2HCl salt form mitigates this variability, providing a consistent dissolution profile across a library of analogs.[2]

Troubleshooting Guide
  • Issue: Product precipitates immediately upon base addition.

    • Cause: The free base of the intermediate is insoluble in the chosen solvent concentration.[2]

    • Solution: Dilute reaction to 0.05 M or add a co-solvent like DMSO (10%).[2]

  • Issue: LC-MS shows a mass of M+185 but no product.

    • Cause: Unreacted starting material.[2] The "M+H" is the amine.[2][3]

    • Solution: Perform the "Stoichiometry Check" (Protocol A).[2]

References

  • Roughley, S. D., & Jordan, A. M. (2011).[2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[2] Link (Discusses salt selection and pKa effects in synthesis).[2]

  • Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. Academic Press.[2] Link (Standard reference for salt forms and biological assay reproducibility).[2]

  • Widdowson, K. L., et al. (2016).[2] Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters. Link (Demonstrates the utility of phenyl-pyridine/pyrimidine scaffolds in Kv1.5 inhibition).[2]

  • PubChem Compound Summary. (2025). Phenyl(pyridin-2-yl)methanamine (Analogous Structure Data). National Center for Biotechnology Information.[2] Link (Source for physicochemical properties of the scaffold class).[2]

Sources

Comparative

A Researcher's Guide to the Evaluation of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride and its Analogs

For researchers and drug development professionals, the pyridine scaffold represents a cornerstone of medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[1][2][3][4] Its presenc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyridine scaffold represents a cornerstone of medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[1][2][3][4] Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[3] This guide provides a critical appraisal of (5-Phenylpyridin-3-yl)methanamine dihydrochloride, a molecule of interest within the broader class of pyridine derivatives. Due to the limited specific literature on this exact compound, this document will serve as a comprehensive framework for its evaluation, drawing parallels from structurally related compounds and outlining robust experimental protocols for its characterization and comparison against relevant alternatives.

The Phenylpyridine Methanamine Scaffold: A Structural Overview

The core structure of (5-Phenylpyridin-3-yl)methanamine features a pyridine ring substituted with a phenyl group and a methanamine side chain. This arrangement offers several key features for medicinal chemistry exploration:

  • The Pyridine Core: A polar, ionizable aromatic ring that can enhance solubility and bioavailability.[2] The nitrogen atom can act as a hydrogen bond acceptor and a basic center, crucial for interactions with biological targets.

  • The Phenyl Group: This lipophilic moiety can engage in van der Waals and pi-stacking interactions within protein binding pockets, influencing potency and selectivity. Its substitution pattern offers a rich avenue for analog synthesis to probe structure-activity relationships (SAR).

  • The Methanamine Side Chain: A primary amine that is protonated at physiological pH, allowing for ionic interactions. The carbon linker provides conformational flexibility.

Comparative Landscape: Potential Therapeutic Applications

While specific biological data for (5-Phenylpyridin-3-yl)methanamine dihydrochloride is not extensively published, the broader family of pyridine derivatives exhibits a wide range of pharmacological activities.[1][5] Based on structural similarities, potential therapeutic areas for investigation include:

  • Anticancer Activity: Many pyridine-containing compounds have been investigated as anticancer agents, targeting various kinases and cellular pathways.[6][7] For instance, certain pyridine derivatives have shown potent inhibitory activity against PIM-1 kinase, a key regulator of cell proliferation and survival.[6]

  • Antimicrobial Properties: The pyridine nucleus is a common feature in compounds with antibacterial and antifungal activity.[5][8]

  • Antiviral Effects: Some pyridine derivatives have been explored for their potential to inhibit viral replication.[9][10]

  • Neurological Disorders: The structural motifs present in (5-Phenylpyridin-3-yl)methanamine are found in compounds targeting CNS receptors and enzymes.

A critical first step in evaluating this compound would be to screen it against a panel of cancer cell lines, bacterial and fungal strains, and relevant viral assays to identify a primary therapeutic area for further investigation.

Experimental Protocols for Comprehensive Evaluation

To rigorously assess the potential of (5-Phenylpyridin-3-yl)methanamine dihydrochloride, a systematic experimental workflow is essential. The following protocols provide a self-validating system for characterizing the compound and comparing it to relevant benchmarks.

Synthesis and Characterization

The synthesis of (5-Phenylpyridin-3-yl)methanamine and its analogs can be approached through various established methods for pyridine functionalization.[1][11][12][13] A plausible synthetic route is outlined below.

Diagram: Proposed Synthetic Pathway

G A 3-Bromo-5-phenylpyridine B 3-Cyano-5-phenylpyridine A->B Cyanation (e.g., Zn(CN)2, Pd catalyst) C (5-Phenylpyridin-3-yl)methanamine B->C Reduction (e.g., LiAlH4 or H2/Raney Ni) D (5-Phenylpyridin-3-yl)methanamine dihydrochloride C->D Salt Formation (HCl in ether)

Caption: A potential synthetic route to the target compound.

Protocol: Synthesis of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride

  • Cyanation of 3-Bromo-5-phenylpyridine: To a solution of 3-bromo-5-phenylpyridine in a suitable solvent (e.g., DMF), add zinc cyanide and a palladium catalyst (e.g., Pd(PPh3)4). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Dry the organic layer, concentrate, and purify the crude 3-cyano-5-phenylpyridine by column chromatography.

  • Reduction of the Nitrile: Dissolve the purified nitrile in a dry ether (e.g., THF) and add it dropwise to a suspension of a reducing agent (e.g., LiAlH4) in the same solvent at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Quenching and Extraction: Carefully quench the reaction with water and an aqueous base (e.g., NaOH solution). Extract the product, (5-Phenylpyridin-3-yl)methanamine, with an organic solvent.

  • Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the dihydrochloride salt.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Biological Evaluation

The initial biological assessment should be broad to identify the most promising therapeutic avenue.

Protocol: Preliminary In Vitro Screening

  • Anticancer Screening: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, and HeLa for cervical cancer) to assess cytotoxicity.[7]

    • Method: MTT assay.

    • Procedure: Plate cells in 96-well plates and treat with a serial dilution of the compound for 48-72 hours. Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at the appropriate wavelength.

    • Data Analysis: Calculate IC50 values (the concentration that inhibits 50% of cell growth).

  • Antimicrobial Screening: Test the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Procedure: Prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium. Inoculate with a standardized microbial suspension. Incubate and determine the lowest concentration that inhibits visible growth.

  • Antiviral Screening: If resources permit, collaborate with a virology lab to test against relevant viruses based on the structural class.

Diagram: In Vitro Screening Workflow

G start (5-Phenylpyridin-3-yl)methanamine dihydrochloride sub_screening Preliminary In Vitro Screening start->sub_screening cancer Anticancer Cell Line Panel (e.g., MCF-7, DU-145) sub_screening->cancer microbe Antimicrobial Panel (e.g., S. aureus, E. coli) sub_screening->microbe virus Antiviral Assays sub_screening->virus ic50 Determine IC50 cancer->ic50 mic Determine MIC microbe->mic ec50 Determine EC50 virus->ec50 hit_id Hit Identification & Prioritization ic50->hit_id mic->hit_id ec50->hit_id

Caption: Workflow for initial biological evaluation.

Comparative Data Analysis and Benchmarking

A crucial aspect of this guide is the objective comparison with alternatives. Once a primary biological activity is confirmed, a head-to-head comparison with a standard-of-care compound is essential.

Table 1: Hypothetical Comparative Data for Anticancer Activity

CompoundTarget Cell LineIC50 (µM)Selectivity Index (SI)*
(5-Phenylpyridin-3-yl)methanamine dihydrochlorideMCF-7Experimental ValueCalculated Value
(5-(4-Chlorophenyl)pyridin-3-yl)methanamineMCF-7Experimental ValueCalculated Value
(5-Methylpyridin-3-yl)methanamine dihydrochloride[14]MCF-7Experimental ValueCalculated Value
Doxorubicin (Standard)MCF-7Literature/Experimental ValueLiterature/Experimental Value

*Selectivity Index = IC50 in normal cells / IC50 in cancer cells

Table 2: Physicochemical Properties of (5-Phenylpyridin-3-yl)methanamine and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )
(5-Phenylpyridin-3-yl)methanamineC12H12N2184.24
(5-Methoxypyridin-3-yl)methanamine dihydrochlorideC7H12Cl2N2O211.09
(5-Methylpyridin-3-yl)methanamine dihydrochloride[14]C7H12Cl2N2195.09
Pyridin-3-ylmethanamine[15]C6H8N2108.14
(3,5-Dimethylphenyl)(pyridin-3-yl)methanamine[16]C14H16N2212.29

Advanced Investigations: Mechanism of Action and In Vivo Studies

Should the in vitro data be promising, further studies are warranted to elucidate the mechanism of action and assess in vivo efficacy.

  • Mechanism of Action: Depending on the observed activity, this could involve kinase inhibition assays, apoptosis assays (e.g., Annexin V/PI staining), or target-based screening. Molecular docking studies can provide initial hypotheses for the biological target.[7]

  • In Vivo Efficacy: For anticancer activity, this would typically involve xenograft models in immunocompromised mice. The compound's effect on tumor growth would be monitored over time.

  • Pharmacokinetics and Toxicology: Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are crucial for assessing the drug-like properties of the compound.

Conclusion

(5-Phenylpyridin-3-yl)methanamine dihydrochloride belongs to a chemical class with significant therapeutic potential. While specific data for this molecule is sparse, this guide provides a robust, scientifically-grounded framework for its comprehensive evaluation. By following the outlined experimental workflows, researchers can systematically characterize its biological activity, compare its performance against relevant benchmarks, and ultimately determine its potential as a lead compound for drug development. The versatility of the pyridine scaffold suggests that this and related analogs are worthy of further investigation.[2][3]

References

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available from: [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. ResearchGate. Available from: [Link]

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available from: [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. Available from: [Link]

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Indo-Global Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

  • Recent synthetic and biological aspects of 1, 4-dihydro pyridine derivatives. ResearchGate. Available from: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Available from: [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available from: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available from: [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (5-Phenylpyridin-3-yl)methanamine Dihydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (5-Phenylpyridin-3-yl)methanamine dihydrochloride. Developed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (5-Phenylpyridin-3-yl)methanamine dihydrochloride. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical principles that underpin these essential safety protocols. Our commitment is to empower laboratory personnel with the knowledge to not only follow procedures but also to understand the rationale behind them, fostering a culture of safety and scientific integrity.

Hazard Analysis and Chemical Profile

(5-Phenylpyridin-3-yl)methanamine dihydrochloride is a bifunctional molecule, and its safe handling requires an appreciation of the hazards associated with its constituent parts: a pyridine ring, a methanamine group, and a dihydrochloride salt.

  • Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity and environmental persistence. They should never be disposed of down the drain.[1] In the environment, pyridine can take from a few days to a few months to break down in water or soil.[2]

  • Methanamine Group : Amines can be corrosive and act as bases. They should be stored in a cool, well-ventilated area away from incompatible materials such as strong acids or oxidizers.[3]

  • Dihydrochloride Salt : This indicates the compound is acidic. While the hydrochloride portion itself can often be neutralized, the organic component of the molecule dictates the primary disposal route.[4]

Upon thermal decomposition, this compound may release hazardous gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[5][6]

Key Chemical Data Summary

PropertyValue/InformationSource
Molecular FormulaC₁₂H₁₄Cl₂N₂[7]
Molecular Weight257.16 g/mol [7]
AppearanceLikely a solid
StorageInert atmosphere, Room Temperature[7]
Incompatible MaterialsStrong oxidizing agents[5]
Personal Protective Equipment (PPE) and Engineering Controls

A foundational aspect of chemical safety is the consistent and correct use of PPE and engineering controls. This is not merely a regulatory requirement but a critical barrier against exposure.

Engineering Controls:

  • Fume Hood: All handling of (5-Phenylpyridin-3-yl)methanamine dihydrochloride, especially during any step of the disposal process, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[10]

  • Body Protection: A laboratory coat is required to protect against skin contact.[10]

  • Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (5-Phenylpyridin-3-yl)methanamine dihydrochloride.

cluster_0 Start: Unused or Contaminated Material cluster_1 Waste Segregation cluster_2 Disposal Pathways cluster_3 Final Steps start (5-Phenylpyridin-3-yl)methanamine dihydrochloride for Disposal is_solid Is the waste solid or in a non-halogenated solvent? start->is_solid is_aqueous Is the waste in an aqueous solution? start->is_aqueous solid_waste Segregate as Solid Organic Hazardous Waste is_solid->solid_waste Yes aqueous_waste Neutralize with a weak base (e.g., sodium bicarbonate) to a pH of ~7 is_aqueous->aqueous_waste Yes label_container Label container with Hazardous Waste Tag solid_waste->label_container neutralized_waste Segregate as Aqueous Organic Hazardous Waste aqueous_waste->neutralized_waste neutralized_waste->label_container contact_ehs Contact Environmental Health & Safety (EH&S) for pickup and final disposal label_container->contact_ehs

Caption: Decision workflow for the disposal of (5-Phenylpyridin-3-yl)methanamine dihydrochloride.

Step-by-Step Disposal Procedures

Adherence to a systematic disposal protocol is paramount to ensure safety and regulatory compliance. Liquid chemical waste must not be flushed down the drain.[11]

  • Work Area Preparation: Ensure your chemical fume hood is operational and the work area is free of clutter.

  • Container Selection: Choose a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

  • Labeling: Securely close the container and affix a hazardous waste label. This label must include the full chemical name, concentration, and any known hazards.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[3]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.

Due to the dihydrochloride nature of the compound, aqueous solutions will be acidic. Neutralization is a key step before segregation as hazardous waste.

  • Work Area and PPE: Conduct this procedure in a chemical fume hood with appropriate PPE.

  • Dilution (if concentrated): If the solution is highly concentrated, it may be prudent to first dilute it by slowly adding it to a larger volume of cold water in a suitable container (e.g., a beaker).

  • Neutralization:

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the aqueous waste while stirring.[4]

    • Monitor the pH of the solution using a pH meter or pH strips.

    • Continue adding the base until the pH is neutral (approximately 6-8). Be aware that the reaction may produce gas (carbon dioxide if using bicarbonate), so add the base slowly to avoid foaming and splashing.

  • Segregation: Transfer the neutralized solution to a designated aqueous organic hazardous waste container.

  • Labeling and Storage: Label the container with the full chemical name and indicate that it has been neutralized. Store in the satellite accumulation area.

  • Disposal Request: Contact your institution's EH&S for disposal.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills (<1 L): [12]

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If it is safe to do so, confine the spill to a small area using a spill kit or absorbent material (e.g., sand, diatomaceous earth).[13][14]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Large Spills (>1 L): [12]

  • Evacuate: Immediately evacuate the area.

  • Emergency Services: Activate your facility's emergency response plan, which may include calling 911 and your institution's EH&S department.[12]

  • Restrict Access: Prevent entry to the spill area.

Conclusion: A Commitment to Safety

The proper disposal of (5-Phenylpyridin-3-yl)methanamine dihydrochloride is a critical component of responsible laboratory practice. By understanding the chemical nature of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any chemical before handling.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Stonhard. (2020, August 28). GHS SDS. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Bisley International. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • University of California, Merced. (2012, October 19). Standard Operating Procedure: Hydrochloric acid. Retrieved from [Link]

  • Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Lead Sciences. (n.d.). Phenyl(pyridin-4-yl)methanamine dihydrochloride. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(5-Phenylpyridin-3-yl)methanamine dihydrochloride
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